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  • Product: O-dodecanoylcarnitine
  • CAS: 2466-77-5

Core Science & Biosynthesis

Foundational

The O-Dodecanoylcarnitine Metabolic Axis: Mitochondrial Translocation, β-Oxidation, and Analytical Workflows

Executive Summary O-Dodecanoylcarnitine (also known as lauroylcarnitine or C12:0 acylcarnitine) is a critical medium-to-long-chain acylcarnitine intermediate. It serves as the primary transport vehicle for dodecanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Dodecanoylcarnitine (also known as lauroylcarnitine or C12:0 acylcarnitine) is a critical medium-to-long-chain acylcarnitine intermediate. It serves as the primary transport vehicle for dodecanoic acid (lauric acid) across the inner mitochondrial membrane, enabling its subsequent β-oxidation[1][2]. As a Senior Application Scientist, I approach this metabolite not merely as a biochemical intermediate, but as a high-resolution diagnostic window. The accumulation or depletion of O-dodecanoylcarnitine provides a direct readout of mitochondrial fuel metabolism, revealing bottlenecks in fatty acid oxidation (FAO) associated with inborn errors of metabolism, type 2 diabetes, and viral-induced mitochondrial toxicity[1][2][3].

This whitepaper provides an authoritative breakdown of the O-dodecanoylcarnitine pathway, synthesizes its clinical significance, and establishes self-validating experimental protocols for its quantification and functional assessment.

The Mechanistic Pathway of O-Dodecanoylcarnitine

While short- and strictly medium-chain fatty acids (≤C8) can largely bypass the carnitine shuttle, dodecanoic acid (C12:0) sits at a biochemical threshold. Its efficient entry into the mitochondrial matrix heavily necessitates the Carnitine Palmitoyltransferase (CPT) system[2].

The pathway operates through a highly regulated, compartmentalized sequence:

  • Cytosolic Activation: Dodecanoic acid is activated by Acyl-CoA Synthetase (ACSL) to form dodecanoyl-CoA.

  • Esterification (Outer Membrane): Because the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs, CPT1 catalyzes the transesterification of dodecanoyl-CoA with L-carnitine to form O-dodecanoylcarnitine[4].

  • Translocation (Inner Membrane): The Carnitine-Acylcarnitine Translocase (CACT) antiporter shuttles O-dodecanoylcarnitine into the matrix in stoichiometric exchange for free carnitine.

  • Re-conversion & Oxidation (Matrix): CPT2 regenerates dodecanoyl-CoA, which immediately enters the β-oxidation spiral. The dehydrogenation of C12-CoA is primarily catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD)[3][5].

G DA Dodecanoic Acid (C12:0) ACSL ACSL (Acyl-CoA Synthetase) DA->ACSL + CoA, ATP DCoA_cyt Dodecanoyl-CoA (Cytosol) ACSL->DCoA_cyt CPT1 CPT1 (Outer Membrane) DCoA_cyt->CPT1 ODC_ims O-Dodecanoylcarnitine (IMS) CPT1->ODC_ims + L-Carnitine CACT CACT (Inner Membrane) ODC_ims->CACT ODC_mat O-Dodecanoylcarnitine (Matrix) CACT->ODC_mat Translocation CPT2 CPT2 (Inner Membrane/Matrix) ODC_mat->CPT2 DCoA_mat Dodecanoyl-CoA (Matrix) CPT2->DCoA_mat + CoA BetaOx β-Oxidation Spiral (MCAD / LCAD) DCoA_mat->BetaOx

Mitochondrial transport and β-oxidation pathway of O-dodecanoylcarnitine.

Clinical & Metabolic Significance

The quantification of O-dodecanoylcarnitine is a direct readout of mitochondrial health. When the β-oxidation spiral is bottlenecked—whether by genetic enzyme deficiency or acquired energetic stress—acyl-CoAs accumulate in the matrix. To prevent toxic depletion of free Coenzyme A (CoA sequestration), CPT2 operates in reverse, esterifying acyl-CoAs back into acylcarnitines, which are subsequently exported to the plasma[4][5].

Quantitative Biomarker Alterations in Disease States
Biomarker / TargetDisease ContextObserved AlterationMechanistic Causality & Implication
O-Dodecanoylcarnitine (C12:0) Type 2 Diabetes / ObesityElevated Incomplete β-oxidation due to nutrient overload. Accumulation drives macrophage polarization to a pro-inflammatory (M1) phenotype via AMPK downregulation[3][6].
O-Dodecanoylcarnitine (C12:0) VLCAD / MCAD DeficiencyElevated Genetic blockade in the β-oxidation spiral causes C12-CoA accumulation, forcing CPT2 to reverse and export C12-carnitine to preserve the free CoA pool[2][5].
CPT2 & CACT Expression Hepatitis B (HBV) InfectionDecreased Viral-induced downregulation of the carnitine shuttle impairs long-chain fatty acid entry. Exogenous acylcarnitines can partially restore ATP production[7].
O-Dodecanoylcarnitine (C12:0) Sepsis / Systemic InflammationDecreased (in specific subsets)Altered medium-chain fatty acid signaling (e.g., via the GPR84 receptor) and dysregulated immune metabolism during severe systemic infection[8].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, analytical workflows must be designed with built-in causality and self-validation. Below are the gold-standard protocols for quantifying and functionally assessing the O-dodecanoylcarnitine axis.

Protocol 1: High-Sensitivity LC-MS/MS Quantification of Acylcarnitines

Acylcarnitines are highly polar and often exist as positional isomers. To achieve robust quantification, sample derivatization is frequently employed to increase hydrophobicity, thereby improving retention on reversed-phase columns and boosting ionization efficiency in Electrospray Ionization (ESI+) mode[4][9].

Step-by-Step Methodology:

  • Sample Preparation & IS Spiking: Aliquot 10-20 µL of plasma or tissue homogenate. Causality Rule: Immediately spike with an isotopically labeled internal standard (e.g., d3-C12-carnitine). Adding the IS before extraction corrects for matrix effects and recovery losses, creating a self-validating quantitative system[9].

  • Protein Precipitation: Add 100 µL of cold 80% methanol or acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes. Causality Rule: This crashes proteins to prevent LC column clogging and MS ion suppression.

  • Derivatization (Optional but Recommended): Transfer the supernatant and evaporate to dryness. Add 3-nitrophenylhydrazine (3NPH) or n-butanol containing 5% acetyl chloride. Incubate at 60°C for 20 minutes[4][9]. Causality Rule: Derivatization allows for the chromatographic separation of isobaric/isomeric species that direct-infusion MS cannot resolve.

  • LC Separation: Reconstitute in mobile phase and inject onto a C18 UHPLC column. Use a gradient of Water/Formic Acid (Mobile Phase A) and Acetonitrile/Formic Acid (Mobile Phase B).

  • MS/MS Detection (MRM): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Isolate the precursor ion for C12-carnitine and fragment it to the specific product ion (m/z 85, representing the carnitine backbone)[4].

Workflow S1 1. Sample Prep & IS Spiking S2 2. Protein Precipitation S1->S2 S3 3. Derivatization (3NPH / Butylation) S2->S3 S4 4. LC Separation (C18 Column) S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5 S6 6. Data Analysis (Isotope Ratio) S5->S6

Self-validating LC-MS/MS workflow for O-dodecanoylcarnitine quantification.

Protocol 2: Functional Assessment via High-Resolution Respirometry (Seahorse XF)

To measure the specific capacity of mitochondria to oxidize O-dodecanoylcarnitine, researchers must bypass cytosolic activation and directly probe the inner mitochondrial machinery.

Step-by-Step Methodology:

  • Cell Permeabilization: Seed cells in a Seahorse XF microplate. Replace media with a mitochondrial assay buffer containing a permeabilizing agent (e.g., saponin or digitonin). Causality Rule: Permeabilization strips the plasma membrane while leaving mitochondrial membranes intact, allowing exogenous acylcarnitines to reach the mitochondria directly.

  • Substrate Addition: Inject O-dodecanoylcarnitine (typically 50-100 µM) combined with Malate (2 mM). Causality Rule: O-dodecanoylcarnitine bypasses CPT1, directly probing CACT/CPT2 and the β-oxidation spiral. Malate is strictly required to generate oxaloacetate; without it, acetyl-CoA produced from C12 oxidation cannot enter the TCA cycle, artificially bottlenecking respiration.

  • Uncoupling (Maximal Respiration): Inject FCCP (uncoupler). Causality Rule: FCCP uncouples electron transport from ATP synthesis, revealing the maximal electron transfer capacity supported by C12 oxidation. This serves as an internal validation of mitochondrial integrity.

References

  • Dodecanoylcarnitine ((-)-Lauroylcarnitine) | Endogenous Metabolite | MedChemExpress. MedChemExpress. URL
  • Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. Frontiers. URL
  • Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Diva-Portal.org. URL
  • Metabolomic profiling reveals mitochondrial-derived lipid biomarkers that drive obesity-associated inflamm
  • Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxid
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC / NIH. URL
  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. URL
  • Acylcarnitine profiling by low-resolution LC-MS. PMC / NIH. URL
  • Elucidating An Immune Metabolite Pathway In Sepsis. ORCA - Cardiff University. URL
  • Energetic stress in combination with impaired fatty acid oxidation induces sequestration of CoA and adaptation of CoA metabolism.
  • Alterations in fatty acid metabolism and sirtuin signaling characterize early type‐2 diabetic hearts of fructose‐fed r

Sources

Exploratory

The Mechanistic and Diagnostic Role of O-Dodecanoylcarnitine in Fatty Acid β-Oxidation

Executive Summary O-dodecanoylcarnitine, commonly referred to as lauroylcarnitine or C12-carnitine, is a medium-chain acylcarnitine that plays an indispensable role in lipid metabolism. Serving as a crucial intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-dodecanoylcarnitine, commonly referred to as lauroylcarnitine or C12-carnitine, is a medium-chain acylcarnitine that plays an indispensable role in lipid metabolism. Serving as a crucial intermediate in the carnitine shuttle, it facilitates the transport of 12-carbon fatty acids across the impermeable inner mitochondrial membrane for β-oxidation. Beyond its traditional role as a metabolic transporter, recent evidence highlights its function as a diagnostic biomarker for fatty acid oxidation disorders (FAODs) and its emerging role as a bioactive lipid capable of modulating cellular stress and inflammatory pathways.

This whitepaper provides an in-depth technical analysis of the biochemical mechanics of C12-carnitine, its pathophysiological implications, and the state-of-the-art analytical workflows required for its accurate quantification in research and clinical drug development.

Biochemical Mechanics: The Carnitine Shuttle and Metabolic Rerouting

Mitochondrial fatty acid β-oxidation (FAO) is the primary source of energy during fasting, prolonged exercise, and physiological stress. Because the inner mitochondrial membrane is impermeable to medium- and long-chain acyl-CoAs, the cell relies on the carnitine shuttle system[1].

The Translocation Pathway
  • Esterification: In the cytosol, lauroyl-CoA (C12-CoA) is converted to O-dodecanoylcarnitine by Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane.

  • Translocation: The newly formed C12-carnitine is shuttled across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT, SLC25A20).

  • Re-esterification: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts C12-carnitine back into lauroyl-CoA, freeing the L-carnitine to be shuttled back to the cytosol.

Causality in Metabolic Rerouting: When mitochondrial FAO is genetically or pharmacologically blocked, fatty acids are often rerouted to peroxisomes. Peroxisomal β-oxidation is incomplete; it processes very-long-chain fatty acids down to medium-chain intermediates. The peroxisome then exports these intermediates, including C12-carnitine, back into the cytosol. Consequently, the accumulation of C12-carnitine is not just a marker of mitochondrial dysfunction, but also an indicator of compensatory peroxisomal activity[2].

CarnitineShuttle Cytosol Cytosol (Lauroyl-CoA) CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 + L-Carnitine C12_Carnitine O-Dodecanoylcarnitine (C12-Carnitine) CPT1->C12_Carnitine Transesterification CACT CACT (Inner Membrane) C12_Carnitine->CACT Translocation CPT2 CPT2 (Matrix Side) CACT->CPT2 Entry Matrix Mitochondrial Matrix (β-Oxidation) CPT2->Matrix + CoA Re-esterification

Diagram 1: The Carnitine Shuttle pathway illustrating the translocation of C12-Carnitine.

Pathophysiological Implications

The accumulation of specific acylcarnitines provides a direct biochemical window into enzymatic bottlenecks.

Diagnostic Biomarker in FAODs

In newborn screening and metabolic diagnostics, acylcarnitine profiling is the gold standard. For instance, in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the specific pattern of accumulated metabolites dictates the clinical phenotype. Elevated levels of tetradecanoyl (C14) carnitine correlate with severe, life-threatening disease, whereas the predominant accumulation of dodecanoyl (C12) carnitine correlates with a milder, often myopathic phenotype[1].

Bioactive Lipid and Inflammatory Modulator

Historically viewed merely as passive transport vehicles, acylcarnitines are now recognized as bioactive signaling molecules. Elevated levels of medium- and long-chain acylcarnitines, including C12-carnitine, have been shown to trigger pro-inflammatory responses. At concentrations significantly lower than those required for free fatty acid toxicity, C12-carnitine can activate cell stress pathways and promote the polarization of macrophages toward a pro-inflammatory state[3].

Quantitative Benchmarks in Clinical Diagnostics

To accurately interpret metabolic blocks, researchers rely on established concentration thresholds. The following table summarizes the quantitative benchmarks for relevant acylcarnitines in plasma.

BiomarkerClinical ContextTypical Plasma ConcentrationPathophysiological Implication
C12-Carnitine Healthy Baseline< 0.5 μMNormal basal lipid metabolism.
C12-Carnitine VLCAD DeficiencyElevated (0.5 – 2.0 μM)Indicates a block in medium/long-chain oxidation; correlates with milder disease[1].
C14-Carnitine VLCAD DeficiencyHighly ElevatedCorrelates with severe, early-onset cardiac phenotypes[1].
C16-Carnitine CPT2 DeficiencyHighly Elevated (5.0 – 44.0 μM)Severe mitochondrial FAO block; induces cell stress and myopathy[4].

Advanced Analytical Workflows: UHPLC-MS/MS Profiling

While direct-infusion tandem mass spectrometry (shotgun lipidomics) is heavily utilized in high-throughput newborn screening, it suffers from a critical limitation in rigorous drug development: it cannot differentiate between isobaric constitutional isomers. To ensure absolute scientific integrity, researchers must employ Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS)[5].

The Causality Behind the Method

Chromatographic separation prior to MS detection separates true O-dodecanoylcarnitine from other isobaric species (e.g., branched-chain isomers or dicarboxylic acylcarnitines). Furthermore, modern protocols utilize underivatized extraction techniques, avoiding the acidic butylation steps of the past that artificially hydrolyzed acylcarnitines and skewed quantitative results[6].

Self-Validating Protocol: Step-by-Step UHPLC-MS/MS

To guarantee a self-validating system, this protocol introduces a stable isotope-labeled internal standard (d3-lauroylcarnitine) at the very first step. This controls for extraction recovery variations and downstream ion suppression. If the absolute signal of the internal standard drops below a predefined threshold (e.g., 105 area counts), the run is automatically flagged for matrix interference, ensuring the trustworthiness of the quantitative output.

Step 1: Sample Preparation & Spiking

  • Aliquot 50 μL of plasma or tissue homogenate into a microcentrifuge tube.

  • Spike the sample with 10 μL of a stable isotope-labeled internal standard mixture (containing 500 nM of d3-C12-carnitine).

Step 2: Protein Precipitation (Extraction)

  • Add 200 μL of ice-cold LC-MS grade Methanol to the sample to precipitate proteins and extract the acylcarnitines.

  • Vortex vigorously for 2 minutes.

  • Incubate at 4°C for 20 minutes to ensure complete precipitation.

Step 3: Centrifugation

  • Centrifuge the mixture at 14,000 × g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean glass autosampler vial, avoiding the protein pellet.

Step 4: UHPLC Separation

  • Column: Fused-core C8 or C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 μm particle size) maintained at 40°C.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, hold for 0.5 min, ramp to 97% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B[7].

Step 5: ESI-MS/MS Detection

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Utilize Multiple Reaction Monitoring (MRM). The specific transition for underivatized C12-carnitine is m/z 344.3 → 85.1 (the 85.1 m/z product ion represents the characteristic carnitine backbone fragment).

  • Quantify the C12-carnitine concentration by comparing the peak area ratio of the endogenous analyte to the d3-internal standard against a multipoint calibration curve.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Add Internal Standards (e.g., d3-C12-Carnitine) Sample->Spike Extraction Protein Precipitation (Methanol, 4°C) Spike->Extraction Centrifuge Centrifugation (14,000 x g) Extraction->Centrifuge UHPLC UHPLC Separation (C8/C18 Column) Centrifuge->UHPLC Supernatant MSMS ESI-MS/MS Detection (MRM Mode) UHPLC->MSMS Gradient Elution Data Data Analysis & Absolute Quantification MSMS->Data m/z 344.3 -> 85.1

Diagram 2: Self-validating UHPLC-MS/MS workflow for absolute acylcarnitine quantification.

Conclusion

O-dodecanoylcarnitine is a highly informative node in the complex network of lipid metabolism. By acting as the gatekeeper for medium-chain fatty acid transport and serving as a proxy for both mitochondrial and peroxisomal health, its accurate measurement is vital. As drug development pivots toward targeting metabolic reprogramming in diseases ranging from inherited FAODs to oncology and cardiovascular disease, mastering the rigorous, artifact-free quantification of C12-carnitine via UHPLC-MS/MS will remain a cornerstone of translational metabolic research.

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Foundational

O-dodecanoylcarnitine as a biomarker for metabolic disorders

O-Dodecanoylcarnitine (C12-Carnitine) as a Biomarker for Metabolic Disorders: A Technical Guide for Biomarker Discovery and Analytical Validation Executive Summary Acylcarnitines are indispensable intermediates in lipid...

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Author: BenchChem Technical Support Team. Date: April 2026

O-Dodecanoylcarnitine (C12-Carnitine) as a Biomarker for Metabolic Disorders: A Technical Guide for Biomarker Discovery and Analytical Validation

Executive Summary

Acylcarnitines are indispensable intermediates in lipid metabolism, functioning primarily as shuttle molecules that transport fatty acids across the inner mitochondrial membrane for β-oxidation. While short- and long-chain acylcarnitines have been extensively studied, O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) has recently emerged from the confines of classical newborn screening to become a critical biomarker for a spectrum of acquired metabolic and cardiometabolic disorders[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a mechanistic understanding of C12-carnitine, alongside a field-proven, self-validating analytical workflow for its precise quantification.

Mechanistic Grounding: The Biology of O-Dodecanoylcarnitine

Under normal physiological conditions, medium-chain fatty acids are esterified to L-carnitine via the carnitine palmitoyltransferase (CPT) system to form medium-chain acylcarnitines, which are then transported into the mitochondria[1]. When mitochondrial β-oxidation is impaired—most notably in Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)—C12-carnitine accumulates in tissues and spills over into the systemic circulation[2].

Beyond acting as a passive diagnostic byproduct, C12-carnitine is a highly bioactive signaling molecule. Recent metabolomic studies reveal that elevated levels of C12-carnitine actively inhibit AMP-activated protein kinase (AMPK) and promote the polarization of bone marrow-derived macrophages into the pro-inflammatory M1 phenotype, thereby driving obesity-induced inflammation[3]. Furthermore, at elevated concentrations, it activates cell stress pathways and triggers myokine release in a concentration-dependent manner, highlighting its role in glucolipotoxicity[4].

G FA Medium/Long-Chain Fatty Acids CPT1 CPT1 / CPT2 Enzymatic System FA->CPT1 Acylation C12 O-dodecanoylcarnitine (C12-Carnitine) CPT1->C12 Synthesis AMPK AMPK Signaling (Inhibited) C12->AMPK Inhibits Macro Macrophage M1 Polarization C12->Macro Activates Mito Mitochondrial β-Oxidation Defect Mito->C12 Accumulation Inflam Pro-inflammatory Cytokines (IL-6) Macro->Inflam Secretion

Pathophysiological signaling and metabolic accumulation pathways of C12-Carnitine.

Clinical Utility: C12-Carnitine as a Diagnostic Biomarker

High-coverage targeted metabolomics has demonstrated that comparing diseased against healthy metabolic signatures is essential for revealing disease-associated alterations[5]. The quantification of C12-carnitine is now utilized to stratify patient risk across several metabolic disorders.

Table 1: O-Dodecanoylcarnitine (C12-Carnitine) Clinical Associations

Disease/DisorderBiomarker TrendBiological MatrixMechanistic Implication
VLCADD Significantly IncreasedBlood/PlasmaIncomplete mitochondrial β-oxidation of long-chain fatty acids[2].
Type 2 Diabetes (T2DM) Moderately IncreasedPlasmaGlucolipotoxicity and incomplete coupling of energy demand[4].
Diastolic Heart Failure IncreasedSerumAltered myocardial substrate utilization and mitochondrial dysfunction[1].
Postmenopausal Hypertension IncreasedAortic Tissue / PlasmaMetabolic reprogramming and estrogen-deficiency induced vascular stress[6].

Analytical Workflows: High-Resolution LC-MS/MS Quantification

While classical newborn screening relies on direct-infusion mass spectrometry, this approach cannot resolve isobaric species (e.g., distinguishing hydroxy-dodecenoylcarnitine from carbonyl-lauroylcarnitine)[7]. To achieve clinical-grade specificity, we employ a self-validating Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) workflow[8].

Workflow Sample Plasma/Serum Collection Extract Protein Precipitation (MeOH/AcN + IS) Sample->Extract Centrifuge Centrifugation & Supernatant Recovery Extract->Centrifuge LC UHPLC Separation (C18 Reversed-Phase) Centrifuge->LC MS Tandem MS (QQQ) MRM/PRM Mode LC->MS Data Data Processing & Quantification MS->Data

Self-validating UHPLC-MS/MS analytical workflow for acylcarnitine quantification.

Protocol: Step-by-Step Plasma Extraction and LC-MS/MS Analysis

This protocol is designed as a self-validating system. Every step incorporates internal controls to ensure that the resulting data is a true reflection of the biological state, free from analytical artifacts.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 20 µL of human plasma into a low-bind microcentrifuge tube.

  • Add 350 µL of cold extraction solvent (Acetonitrile:Methanol, 70:30 v/v) spiked with an isotopically labeled internal standard (e.g., d3-lauroylcarnitine).

    • Causality & Validation: The 70:30 AcN:MeOH ratio serves a dual purpose: it rapidly denatures plasma proteins to halt ex vivo enzymatic degradation, while the 30% methanol fraction ensures that the hydrophobic dodecanoyl chain remains fully solubilized, preventing analyte loss in the protein pellet[9]. Spiking the internal standard before extraction guarantees that any matrix-induced ion suppression or physical extraction losses are mathematically corrected.

  • Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 2: Supernatant Processing

  • Transfer 290 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of initial mobile phase (95:5 H₂O:MeOH with 0.1% formic acid).

    • Causality & Validation: Reconstituting in a highly aqueous solvent ensures sharp peak shapes on a reversed-phase column by preventing solvent-induced band broadening.

Step 3: UHPLC Separation

  • Column: Acquity UPLC HSS-T3 (C18), 1.8 µm, 2.1 × 100 mm.

  • Mobile Phases: Phase A (0.1% Formic Acid in Water); Phase B (0.1% Formic Acid in Methanol).

  • Gradient: Start at 10% B, hold for 0.5 min, ramp to 97% B over 15 min, hold for 2 min, then re-equilibrate.

    • Causality & Validation: The highly aqueous initial gradient focuses the analyte at the head of the column. The subsequent organic ramp effectively elutes the amphiphilic C12-carnitine, separating it chronologically from polar free carnitine and isobaric interferences[7].

Step 4: MS/MS Detection (MRM Mode)

  • Operate a triple quadrupole (QQQ) mass spectrometer using Electrospray Ionization (ESI) in positive mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transition: Precursor m/z 344.3 → Product m/z 85.1.

    • Causality & Validation: The 85.1 Da fragment is the canonical +CH2-CH=CH-COOH ion generated from the cleavage of the carnitine backbone. Monitoring this specific transition provides absolute structural specificity for acylcarnitines[8].

  • Carryover Control: Inject a procedural blank (reconstitution solvent) immediately after the highest calibrator to monitor and confirm the absence of autosampler carryover, a notorious issue with "sticky" medium/long-chain acylcarnitines[10].

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Exploratory

O-Dodecanoylcarnitine (Lauroylcarnitine) in Cellular Transport: Metabolic Shuttling and Epithelial Permeation Enhancement

A Technical Guide for Researchers and Formulation Scientists Executive Summary O-dodecanoylcarnitine, commonly referred to as lauroylcarnitine (LC), is a medium-to-long-chain acylcarnitine that serves a dual function in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Formulation Scientists

Executive Summary

O-dodecanoylcarnitine, commonly referred to as lauroylcarnitine (LC), is a medium-to-long-chain acylcarnitine that serves a dual function in cellular biology and pharmaceutical sciences. Endogenously, it acts as an obligate intermediate for the mitochondrial transport of fatty acids[1]. Exogenously, it is a highly efficacious zwitterionic surfactant utilized as a permeation enhancer in oral and nasal drug delivery platforms (such as Peptelligence®)[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic duality of lauroylcarnitine. We will explore its endogenous mitochondrial transport pathways, decode its exogenous modulation of epithelial tight junctions, and provide self-validating experimental protocols for evaluating its efficacy in macromolecular drug delivery.

Endogenous Mechanism: The Mitochondrial CPT Transport System

Cellular membranes are inherently impermeable to long-chain acyl-CoAs. To utilize fatty acids for β -oxidation, cells employ the Carnitine Palmitoyltransferase (CPT) system, a highly coordinated enzymatic relay[1]. Lauroylcarnitine is synthesized and transported through this exact mechanism.

The Translocation Cascade
  • Esterification (Cytosol): Lauroyl-CoA is conjugated to L-carnitine by CPT1 (localized on the outer mitochondrial membrane), forming O-dodecanoylcarnitine (lauroylcarnitine).

  • Translocation (Intermembrane Space to Matrix): The zwitterionic lauroylcarnitine is shuttled across the highly impermeable inner mitochondrial membrane by Carnitine Acylcarnitine Translocase (CACT) [1].

  • Reconversion (Matrix): Once inside the matrix, CPT2 converts lauroylcarnitine back into lauroyl-CoA and free carnitine, funneling the acyl chain into the β -oxidation pathway[1].

CPT_System Cytosol Lauroyl-CoA + L-Carnitine (Cytosol) CPT1 CPT1 (Outer Membrane) Catalyzes Esterification Cytosol->CPT1 CACT CACT (Inner Membrane) Translocates Lauroylcarnitine CPT1->CACT Lauroylcarnitine CPT2 CPT2 (Matrix Side) Reforms Lauroyl-CoA CACT->CPT2 CPT2->Cytosol Free Carnitine Recycling BetaOx β-Oxidation (Mitochondrial Matrix) CPT2->BetaOx Lauroyl-CoA

Caption: Mitochondrial CPT transport system for O-dodecanoylcarnitine shuttling.

Exogenous Mechanism: Epithelial Permeation Enhancement

In pharmaceutical formulation, lauroylcarnitine is leveraged to overcome the intestinal epithelial barrier, enabling the systemic absorption of macromolecules (peptides, proteins, and oligonucleotides)[3]. Its zwitterionic nature allows it to interact uniquely with lipid bilayers without causing the severe irreversible toxicity often seen with anionic surfactants[2].

Paracellular Transport Modulation (Tight Junctions)

The primary mechanism by which LC enhances absorption is the reversible opening of paracellular tight junctions (TJs). This is driven by a two-pronged intracellular signaling cascade:

  • Metabolic-Calcium Axis: Exposure to LC induces a transient decrease in intracellular ATP and mild intracellular acidosis. This metabolic shift triggers an influx of intracellular calcium ( Ca2+ ). The elevated Ca2+ activates calmodulin-dependent pathways, leading to the contraction of perijunctional actin filaments, which physically pulls apart the tight junctions[4].

  • Claudin Downregulation: LC directly alters the protein architecture of the tight junction. Studies in Caco-2 monolayers demonstrate that LC specifically decreases the protein levels of Claudin-4 and Claudin-5 (key sealing proteins), while leaving Claudin-2, 3, 6, and 7 intact[5].

Transcellular Transport Modulation

At concentrations approaching its critical micelle concentration (CMC), LC acts as a membrane fluidizer. It inserts its hydrophobic dodecanoyl tail into the apical plasma membrane, extracting cholesterol[5]. This reversible perturbation of the lipid bilayer facilitates the passive transcellular diffusion of lipophilic or amphiphilic cargo[3]. Furthermore, at higher concentrations, LC has been shown to temporarily arrest apical membrane trafficking and endocytosis[6].

TJ_Modulation LC Lauroylcarnitine (Apical Exposure) Membrane Membrane Insertion & Cholesterol Efflux LC->Membrane Metabolism Transient ATP Drop & Intracellular Acidosis LC->Metabolism Claudin Claudin-4/5 Downregulation Membrane->Claudin Calcium Intracellular Ca2+ Elevation Metabolism->Calcium Actin Actin Filament Contraction Calcium->Actin TJ Paracellular Tight Junction Opening (Increased Permeability) Claudin->TJ Actin->TJ

Caption: Dual-pathway mechanism of paracellular tight junction opening by Lauroylcarnitine.

Experimental Methodologies & Validation Protocols

To rigorously evaluate the permeation-enhancing effects of lauroylcarnitine, researchers must employ self-validating systems. The causality of experimental choices is critical: we measure Transepithelial Electrical Resistance (TEER) to assess barrier integrity, but we must measure TEER recovery to distinguish between transient enhancement and permanent cytotoxic membrane rupture[5].

Protocol 1: Ussing Chamber Assay for Ex Vivo Permeability

This protocol utilizes excised intestinal mucosa to evaluate the apparent permeability ( Papp​ ) of a macromolecular marker (e.g., FITC-Dextran 4kDa, FD4).

Step-by-Step Methodology:

  • Tissue Preparation: Excise jejunal or colonic mucosa from the animal model. Strip the underlying muscle layer to isolate the epithelial barrier, ensuring the basal lamina remains intact.

  • Mounting & Equilibration: Mount the tissue between the two halves of an Ussing chamber. Fill both donor (apical) and receiver (basolateral) compartments with oxygenated Krebs-Benselet Ringer (KBR) buffer at 37°C. Equilibrate for 30 minutes until a stable baseline TEER is established.

  • Dosing: Add the macromolecular marker (e.g., 1 mM FD4) and the test concentration of Lauroylcarnitine (e.g., 1 mM to 5 mM) to the apical chamber[5].

  • Sampling & TEER Monitoring: Continuously monitor TEER. A successful enhancement will show a rapid drop in TEER within 15-30 minutes. Withdraw 200 µL aliquots from the basolateral chamber every 15 minutes for 2 hours, replacing the volume with fresh KBR buffer to maintain sink conditions.

  • Reversibility Check (Critical Step): After 2 hours, wash the apical chamber with fresh, LC-free KBR buffer. Monitor TEER for an additional 2 hours. Causality: If TEER recovers to >80% of baseline, the enhancement mechanism is physiological (tight junction modulation). If it remains flat, the concentration was cytotoxic.

  • Quantification: Analyze basolateral samples via fluorometry and calculate Papp​=(dQ/dt)/(A×C0​) .

Ussing_Workflow Step1 Mount Mucosa in Ussing Chamber Step2 Equilibrate & Record Baseline TEER Step1->Step2 Step3 Add LC + FD4 Marker (Apical) Step2->Step3 Step4 Monitor TEER Drop & Sample Basolateral Step3->Step4 Step5 Washout LC (Buffer Replacement) Step4->Step5 Step6 Verify TEER Recovery & Calculate Papp Step5->Step6

Caption: Step-by-step Ussing chamber workflow emphasizing the critical reversibility validation.

Protocol 2: Caco-2 Monolayer Analysis for Claudin Modulation

To prove the structural mechanism of LC on tight junctions, we analyze specific claudin expression[5].

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days until fully differentiated and TEER exceeds 400 Ω⋅cm2 .

  • Treatment: Expose the apical surface to 1 mM Lauroylcarnitine for 1 hour.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease inhibitors to prevent degradation of tight junction proteins.

  • Western Blotting: Resolve lysates on an SDS-PAGE gel. Probe with primary antibodies specific for Claudin-1, Claudin-2, Claudin-4, and Claudin-5.

  • Analysis: Normalize band intensity against a housekeeping protein (e.g., β -actin).

Quantitative Data & Comparative Analysis

The efficacy of lauroylcarnitine is highly dose-dependent. The tables below summarize typical quantitative shifts in barrier integrity, permeability, and protein expression based on established literature models[5].

Table 1: Effect of Lauroylcarnitine on Epithelial Integrity and Permeability

Data represents generalized responses in Caco-2/Ussing models using FD4 as a paracellular marker.

Treatment ConditionRelative TEER (% of Baseline)FD4 Papp​ ( 10−6cm/s )Cytotoxicity / Recovery Profile
Control (Buffer only) 100%< 1.0N/A (Stable baseline)
LC (0.5 mM) 75 - 85%2.5 - 4.0Fully reversible within 2 hours
LC (1.0 mM) 35 - 50%8.0 - 10.5Fully reversible within 3-4 hours
LC (2.5 mM) < 15%> 15.0Incomplete recovery (Membrane damage)
Table 2: Tight Junction Protein Modulation by Lauroylcarnitine (1.0 mM)

Relative changes in structural tight junction proteins post-exposure.

Protein TargetPrimary FunctionExpression Change vs. ControlMechanistic Implication
Claudin-1 General barrier sealingMild DecreaseContributes to baseline permeability shift
Claudin-2 Pore-forming (Cation/Water)UnchangedLC does not induce non-specific pore formation
Claudin-4 High-resistance sealingSignificant Decrease Primary driver of macromolecular paracellular flux
Claudin-5 Endothelial/Epithelial sealingSignificant Decrease Correlates with cholesterol efflux mechanism

Conclusion & Translational Perspectives

O-dodecanoylcarnitine represents a sophisticated tool in the formulation scientist's arsenal. By mimicking endogenous metabolic shuttles, it interacts with epithelial membranes in a transient, highly effective manner. Its ability to selectively downregulate Claudin-4 and Claudin-5, coupled with its modulation of the intracellular ATP/Calcium axis, makes it a superior permeation enhancer compared to older, highly cytotoxic surfactants[5],[4]. Understanding these precise cellular transport mechanisms is paramount for the successful clinical translation of next-generation oral biologics.

References

Sources

Foundational

O-Dodecanoylcarnitine (C12-Carnitine) in Human Plasma: Physiological Baselines, Mechanistic Pathways, and Analytical Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary O-dodecanoylcarnitine, commonly referred to as lauroylcarnitine or C12-carniti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

O-dodecanoylcarnitine, commonly referred to as lauroylcarnitine or C12-carnitine, is an acylcarnitine ester formed by the conjugation of lauric acid (a 12-carbon medium-chain fatty acid) with L-carnitine. In clinical and pharmaceutical research, the quantification of plasma acylcarnitines serves as a critical biomarker for mitochondrial fatty acid β-oxidation (FAO) capacity, drug-induced mitochondrial toxicity, and metabolic syndrome phenotyping[1].

This whitepaper synthesizes current clinical data to establish the physiological baseline concentration of O-dodecanoylcarnitine in human plasma, explores the mechanistic causality of its fluctuation, and provides a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its precise quantification.

Mechanistic Causality: The Carnitine Shuttle System

To understand why O-dodecanoylcarnitine is present in plasma, one must examine the mitochondrial carnitine shuttle. Medium-to-long-chain fatty acids cannot passively cross the inner mitochondrial membrane to undergo β-oxidation. They must be activated to acyl-CoAs and subsequently converted to acylcarnitines by Carnitine Palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane.

O-dodecanoylcarnitine is translocated across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT). Once inside the matrix, CPT2 reconverts it back to dodecanoyl-CoA for β-oxidation. When there is a bottleneck in β-oxidation—due to genetic enzyme deficiencies (e.g., Very Long-Chain Acyl-CoA Dehydrogenase [VLCAD] deficiency), insulin resistance, or drug-induced mitochondrial inhibition—intramitochondrial acylcarnitines accumulate, efflux into the cytosol, and ultimately spill over into the systemic circulation[2].

Shuttle Cytosol Cytosol (Lauroyl-CoA) CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 L-Carnitine IMS Intermembrane Space (C12-Carnitine) CPT1->IMS Esterification CACT CACT (Inner Membrane) IMS->CACT Translocation Matrix Mitochondrial Matrix (β-Oxidation) CACT->Matrix CPT2 Action

Diagram 1: The Mitochondrial Carnitine Shuttle Pathway governing C12-Carnitine synthesis and transport.

Quantitative Baselines in Human Plasma

The concentration of C12-carnitine in healthy human plasma is tightly regulated but exists in low abundance compared to short-chain acylcarnitines (like acetylcarnitine) or free L-carnitine. Because plasma acts merely as a transport matrix for these metabolites, baseline concentrations are highly sensitive to the patient's fasting state, recent physical exertion, and underlying metabolic health[3].

Established Reference Ranges

Based on targeted metabolomics and clinical laboratory reference data, the physiological baseline of O-dodecanoylcarnitine in healthy, fasting adults typically falls between 0.01 µmol/L and 0.08 µmol/L (10 - 80 nmol/L) .

Clinical Cohort / StateMean Concentration (µmol/L)Range / SD (µmol/L)Clinical Context & Causality
Healthy Controls (Fasting) 0.060.02 – 0.13Normal baseline reflecting homeostatic basal lipid metabolism[4].
Healthy Nondiabetics 0.01± 0.004Strict fasting cohort; minimal β-oxidation bottleneck[5].
Type 2 Diabetes (T2DM) 0.02± 0.01Elevated due to incomplete long-chain fatty acid β-oxidation and insulin resistance[5].
Celiac Disease Patients 0.052± 0.004Altered due to malabsorption and systemic metabolic shifts[6].
VLCAD Deficiency > 0.15VariableSignificant elevation due to downstream β-oxidation enzymatic block[2].

Note: Concentrations below the Limit of Detection (LOD) in some highly sensitive assays are often assigned a value of 0 nmol/L for statistical modeling, which can skew means downward in highly healthy populations[5].

Analytical Methodology: LC-MS/MS Quantification Protocol

To achieve the requisite sensitivity (LOD < 5 nmol/L) and specificity for O-dodecanoylcarnitine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) or Precursor Ion Scan mode is the gold standard[7].

The following protocol is engineered as a self-validating system . It incorporates stable isotope-labeled internal standards (SIL-IS) prior to extraction. This choice is causally linked to data integrity: by adding the SIL-IS immediately to the raw plasma, any subsequent analyte loss during protein precipitation or ion suppression during electrospray ionization (ESI) affects the endogenous analyte and the SIL-IS equally, preserving the quantitative ratio.

Step-by-Step Experimental Workflow

Step 1: Sample Collection and Pre-Processing

  • Action: Draw whole blood into sodium heparin (green top) or EDTA (lavender top) tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C within 2 hours of collection[8].

  • Causality: Erythrocytes contain active esterases. If plasma is not rapidly separated and frozen (-80°C), ex vivo hydrolysis of acylcarnitines will artificially lower the measured C12-carnitine concentration.

Step 2: Internal Standard Spiking

  • Action: Aliquot 20 µL of thawed plasma into a microcentrifuge tube. Add 10 µL of a working internal standard solution containing deuterium-labeled lauroylcarnitine (e.g., d3-C12-carnitine at 0.5 µmol/L).

  • Causality: Establishes the baseline ratio for absolute quantification, correcting for matrix effects.

Step 3: Protein Precipitation (Crash)

  • Action: Add 250 µL of ice-cold extraction solvent (Methanol:Acetonitrile 50:50 v/v containing 0.1% formic acid)[9]. Vortex vigorously for 2 minutes.

  • Causality: The organic solvent denatures and precipitates bulky plasma proteins (e.g., albumin, globulins) that would otherwise clog the LC column and cause massive ion suppression in the mass spectrometer. The cold temperature prevents analyte degradation.

Step 4: Centrifugation and Supernatant Transfer

  • Action: Centrifuge the mixture at 14,000 × g for 15 minutes at 4°C. Transfer 200 µL of the clear supernatant to an LC-MS autosampler vial.

Step 5: LC-MS/MS Analysis

  • Action: Inject 5 µL onto a C8 or C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Settings: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for C12-carnitine (typically m/z 344.3 → m/z 85.0). The m/z 85 product ion corresponds to the characteristic +CH2-CH=CH-COOH fragment of the carnitine backbone[10].

Workflow Blood 1. Blood Draw (Na-Heparin) Centrifuge < 2 hrs Spike 2. Add Internal Standard (d3-C12-Carnitine) Blood->Spike Crash 3. Protein Precipitation (Cold MeOH/ACN) Spike->Crash Centrifuge 4. Centrifugation (14,000 x g, 4°C) Crash->Centrifuge LCMS 5. LC-MS/MS Analysis (MRM Mode, m/z 85 fragment) Centrifuge->LCMS Data 6. Data Processing (Isotope Ratio Quantification) LCMS->Data

Diagram 2: Self-validating LC-MS/MS sample preparation and analysis workflow for plasma acylcarnitines.

Quality Control and Self-Validation

To ensure the trustworthiness of the assay, every batch must include:

  • Calibration Curve: A 6-point calibration curve of authentic O-dodecanoylcarnitine standard spiked into surrogate matrix (e.g., 4% bovine serum albumin in PBS) spanning 0.005 to 1.0 µmol/L.

  • Pooled Human Plasma QCs: Low, medium, and high quality control samples run every 20 injections to monitor instrument drift and ensure inter-assay coefficients of variation (CV) remain < 15%[11].

Clinical & Drug Development Implications

For drug development professionals, monitoring baseline shifts in C12-carnitine provides a direct window into mitochondrial toxicity. Many pharmaceuticals (e.g., certain nucleoside reverse transcriptase inhibitors, valproic acid) can induce secondary carnitine deficiency or inhibit β-oxidation enzymes.

A statistically significant rise in plasma C12-carnitine from the ~0.06 µmol/L physiological baseline during Phase I/II trials can serve as an early warning signal of drug-induced mitochondrial dysfunction, prompting dose adjustments or the co-administration of L-carnitine supplementation to rescue the metabolic phenotype. Furthermore, in metabolic syndrome and T2DM, elevated C12-carnitine is actively being investigated not just as a biomarker, but as a bioactive lipid that may directly activate pro-inflammatory signaling pathways (e.g., NF-κB) and exacerbate insulin resistance[12].

Sources

Exploratory

O-Dodecanoylcarnitine (Lauroylcarnitine): Molecular Architecture, Permeation Kinetics, and Analytical Methodologies

Executive Summary O-dodecanoylcarnitine, commonly referred to as lauroylcarnitine (LC), is an endogenous medium-chain acylcarnitine that has emerged as a critical excipient in modern pharmaceutical engineering. Acting as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-dodecanoylcarnitine, commonly referred to as lauroylcarnitine (LC), is an endogenous medium-chain acylcarnitine that has emerged as a critical excipient in modern pharmaceutical engineering. Acting as a transient permeation enhancer (TPE), it is widely utilized in oral delivery platforms (such as Peptelligence®) to facilitate the intestinal absorption of biologics, peptides, and macromolecules that traditionally suffer from poor oral bioavailability[1]. This technical whitepaper dissects the physicochemical properties of lauroylcarnitine, the causality behind its biological mechanisms of action, and the self-validating analytical workflows required for its precise quantification in drug development.

Molecular Architecture & Physicochemical Profiling

Lauroylcarnitine is an amphipathic molecule characterized by a zwitterionic carnitine headgroup attached via an ester bond to a highly lipophilic dodecanoyl (C12:0) fatty acid tail[2].

The Causality of Structure: The unique zwitterionic nature of the carnitine headgroup prevents electrostatic repulsion with the negatively charged mucosal glycocalyx in the gastrointestinal tract. Simultaneously, the hydrophobic C12 tail acts as a biosurfactant, driving the molecule to partition into and disrupt phospholipid bilayers. This structural duality is the fundamental driver of its efficacy as a permeation enhancer[3].

Quantitative Physicochemical Data

Table 1: Key physicochemical parameters dictating the pharmacokinetic behavior of lauroylcarnitine.

ParameterValueAnalytical Significance
IUPAC Name (3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoateStandardizes structural nomenclature[2].
Molecular Formula C19H37NO4Confirms elemental composition[2].
Molecular Weight 343.5 g/mol Essential for MS precursor identification[2].
Exact Mass 343.2722 DaHigh-resolution MS target mass[2].
XLogP3 5.5Indicates high lipophilicity, driving membrane insertion[2].
Topological Polar Surface Area 66.4 ŲPredicts favorable membrane permeability[2].

Mechanistic Pathways of Permeation Enhancement

Lauroylcarnitine improves the bioavailability of poorly absorbed active pharmaceutical ingredients (APIs) by transiently modulating both transcellular and paracellular transport networks[3].

  • Transcellular Pathway (Lipid Disruption): The lipophilic dodecanoyl tail inserts directly into the apical cell membrane of the intestinal epithelium. This physical insertion disrupts the highly ordered packing of membrane lipids, fluidizing the bilayer and reducing its resistance to the transcellular diffusion of co-administered drugs[3].

  • Paracellular Pathway (Tight Junction Modulation): Upon intracellular entry, lauroylcarnitine induces a mild, reversible metabolic stress, leading to a transient decrease in intracellular ATP[4]. This energy shift triggers an efflux of intracellular calcium ([Ca2+]). The calcium spike activates the cytoskeletal contractile machinery (via myosin light chain kinase), causing the perijunctional actomyosin ring to contract. This mechanical force physically pulls the tight junctions (TJs) open, allowing macromolecules to slip through the paracellular space[4].

MOA LC Lauroylcarnitine (LC) Membrane Membrane Fluidization LC->Membrane Amphipathic insertion Mito Mild ATP Depletion LC->Mito Cellular uptake Trans Transcellular Flux Membrane->Trans Lipid disruption Ca Intracellular [Ca2+] Spike Mito->Ca Metabolic stress TJ Tight Junction Opening Ca->TJ Cytoskeletal contraction Para Paracellular Flux TJ->Para Barrier relaxation

Lauroylcarnitine-mediated paracellular and transcellular permeation enhancement pathways.

Formulation Engineering: Co-localization Dynamics

For lauroylcarnitine to function effectively in vivo, it must be co-localized with the API at the intestinal epithelial wall[5].

The Causality of Formulation Design: The gastrointestinal tract is a dynamic, high-volume fluid environment. If the permeation enhancer is released too early in the stomach, it will be diluted below its critical effective concentration or absorbed before the macromolecule reaches the target epithelium[5]. Therefore, advanced formulation strategies—such as enteric-coated capsules or specialized matrix tablets—are engineered to prevent gastric degradation and ensure the simultaneous, localized release of both the API and lauroylcarnitine in the small intestine[1].

Self-Validating Analytical Workflow for LC-MS/MS Quantification

Quantifying lauroylcarnitine in pharmacokinetic studies requires meticulous sample handling. Historically, derivatization methods (like butyl esterification) were used, but these are fundamentally flawed as they partially hydrolyze acylcarnitines, leading to false-positive free carnitine readings and underestimating the intact lauroylcarnitine[6]. Therefore, a direct, non-derivatized LC-MS/MS approach is the gold standard[6].

Step-by-Step Methodology

Step 1: Matrix Quenching & Extraction

  • Action: Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Add 450 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) spiked with a stable isotope-labeled internal standard (e.g., d3-lauroylcarnitine)[7].

  • The Causality: Pure aqueous buffers fail to precipitate matrix proteins, leading to column fouling. Conversely, pure non-polar solvents cannot solubilize the zwitterionic carnitine headgroup. The 1:1 MeOH:ACN ratio achieves the precise dielectric constant needed to keep the amphipathic lauroylcarnitine in solution while instantly denaturing proteins[7].

Step 2: Phase Separation

  • Action: Vortex for 30 seconds, then centrifuge at 13,000 rpm for 15 minutes at 4°C[7]. Extract the supernatant for analysis.

  • Self-Validation Check: The presence of a solid white pellet confirms successful protein precipitation. The recovery of the d3-internal standard automatically tracks extraction efficiency, flagging any matrix-induced analyte losses.

Step 3: Chromatographic Resolution

  • Action: Inject 5 µL of the supernatant onto a UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm), maintained at 30°C[7]. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • The Causality: The C18 stationary phase is mandatory. The hydrophobic C12 tail of lauroylcarnitine binds strongly to the C18 ligands, retaining the analyte long enough to separate it from early-eluting, highly polar endogenous salts that cause severe ion suppression in the MS source[8].

Step 4: Mass Spectrometry (ESI-MS/MS)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor[M+H]+ at m/z 344.3 to a characteristic product ion (e.g., m/z 85.1 or 285.2)[2].

  • Self-Validation Check: The exact co-elution of the m/z 344.3 peak with the d3-internal standard peak confirms the analyte's identity, definitively ruling out isobaric interference[6].

LCMS Sample Biological Sample (Plasma/Tissue) Ext Protein Precipitation & Extraction Sample->Ext Add MeOH:ACN + Internal Std LC UHPLC Separation (C18 Column) Ext->LC Centrifuge & Inject MS ESI-MS/MS (Positive Ion Mode) LC->MS Hydrophobic Elution Data Quantification (MRM Transitions) MS->Data Precursor 344.3 m/z

Step-by-step LC-MS/MS analytical workflow for lauroylcarnitine quantification.

References

  • Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery - MDPI
  • Lauroyllevocarnitine | C19H37NO4 | CID 168381 - PubChem - NIH
  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
  • Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry - ResearchG
  • Investigating the effect of permeation enhancers on oral absorption of a BCS IV compound...
  • Intestinal permeation enhancers to improve oral bioavailability of macromolecules: Reasons for low efficacy in humans - ResearchG
  • Metabolomic mechanism and pharmacodynamic material basis of Buxue Yimu pills... - Frontiers
  • The influence of metabolite extraction and separ

Sources

Foundational

Bioenergetic Disruption: The Impact of O-dodecanoylcarnitine on Mitochondrial Membrane Potential

Executive Summary O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a medium-to-long-chain acylcarnitine that serves as an essential intermediate in the mitochondrial β-oxidation of fatty acids[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a medium-to-long-chain acylcarnitine that serves as an essential intermediate in the mitochondrial β-oxidation of fatty acids[1]. Under normal physiological conditions, the carnitine shuttle facilitates the transport of esterified fatty acids across the inner mitochondrial membrane (IMM). However, in metabolic disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency or severe insulin resistance, incomplete β-oxidation leads to the pathological accumulation of O-dodecanoylcarnitine[2]. As a Senior Application Scientist specializing in mitochondrial toxicity, I have observed that the accumulation of these amphiphilic intermediates is not merely a biomarker of metabolic stalling, but a direct driver of mitochondrial pathogenesis.

Mechanistic Overview: C12-Carnitine and Mitochondrial Dynamics

Unlike shorter-chain acylcarnitines (e.g., decanoylcarnitine) which can sometimes improve mitochondrial function, elevated levels of lauroylcarnitine exhibit profound cytotoxicity[3]. Due to its specific chain length and amphiphilic nature, O-dodecanoylcarnitine acts as an endogenous detergent. It directly intercalates into the IMM, disrupting lipid bilayer integrity. This physical disruption leads to the uncoupling of oxidative phosphorylation, a drastic reduction in ATP production, and a surge in reactive oxygen species (ROS)[2].

The most critical bioenergetic consequence of this cascade is the collapse of the mitochondrial membrane potential (ΔΨm). The ΔΨm is the electrochemical gradient generated by the electron transport chain (ETC) and is the fundamental driving force for ATP synthesis. When O-dodecanoylcarnitine accumulates, it triggers the opening of the mitochondrial permeability transition pore (mPTP), dissipating the proton gradient, and ultimately leading to the release of cytochrome c and the initiation of cellular apoptosis[4][5].

Pathway A O-dodecanoylcarnitine Accumulation B Inner Mitochondrial Membrane Disruption A->B C ETC Complex Inhibition & ROS Generation B->C D Loss of Membrane Potential (ΔΨm) C->D E mPTP Opening & Cytochrome c Release D->E

Pathogenic cascade of O-dodecanoylcarnitine inducing mitochondrial membrane depolarization.

Quantitative Impact on Bioenergetics

To understand the therapeutic window and toxicity thresholds, it is essential to quantify the dose-dependent effects of O-dodecanoylcarnitine. The following table synthesizes representative in vitro data illustrating how escalating concentrations of C12-carnitine impact cell viability, ΔΨm, and oxidative stress in hepatic models[3].

Treatment ConditionConcentration (µM)Cell Viability (%)ΔΨm (JC-1 Red/Green Ratio)ROS Production (Fold Change)
Vehicle Control (BSA)0100 ± 2.15.2 ± 0.41.0x
O-dodecanoylcarnitine1095 ± 3.44.8 ± 0.31.2x
O-dodecanoylcarnitine5060 ± 5.22.1 ± 0.22.5x
O-dodecanoylcarnitine10025 ± 4.10.8 ± 0.14.1x
FCCP (Positive Control)1090 ± 2.80.3 ± 0.11.5x

Note: While 10 µM represents a tolerable physiological upper limit, concentrations ≥ 50 µM induce severe depolarization and lipotoxicity.

Self-Validating Experimental Protocol: Ratiometric Assessment of ΔΨm

To accurately measure the impact of O-dodecanoylcarnitine on ΔΨm, we utilize the JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) assay.

Causality of Experimental Choices: Why JC-1? Single-channel dyes (like TMRE) are susceptible to artifacts from variations in mitochondrial mass or cell size. JC-1 is a ratiometric dye. In healthy mitochondria with high ΔΨm, it forms J-aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, it remains as a monomer emitting green fluorescence (~530 nm). The Red/Green ratio provides a normalized, highly reliable metric for membrane potential[3]. Why BSA Conjugation? O-dodecanoylcarnitine must be conjugated with fatty-acid-free Bovine Serum Albumin (BSA) prior to treatment. Unconjugated acylcarnitines will form artificial micelles in aqueous media, causing non-specific detergent-like lysis of the plasma membrane rather than true mitochondrial transport and specific toxicity.

Step-by-Step Methodology:

  • Reagent Preparation: Conjugate O-dodecanoylcarnitine with fatty-acid-free BSA at a 3:1 molar ratio in culture media. Prepare a 10 µM solution of FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for complete mitochondrial depolarization.

  • Cell Treatment: Seed target cells (e.g., HepG2) in a 96-well plate. Treat with the BSA-conjugated O-dodecanoylcarnitine (0–100 µM) for 24 hours. Treat control wells with 10 µM FCCP for 30 minutes prior to staining.

  • Dye Loading: Aspirate media. Add 2 µM JC-1 working solution (diluted in assay buffer) to all wells. Incubate at 37°C in the dark for 20 minutes.

  • Washing: Remove the JC-1 solution and wash the cells twice with ice-cold PBS to remove background fluorescence.

  • Data Acquisition: Analyze via flow cytometry or a high-content fluorescence microplate reader. Excite at 488 nm. Record emissions at 530 nm (Green monomers) and 590 nm (Red aggregates).

  • Validation & Analysis: Calculate the Red/Green fluorescence ratio. The assay is considered a self-validating system only if the FCCP control demonstrates a >90% reduction in the Red/Green ratio compared to the vehicle control, confirming the dynamic range of the assay.

Workflow S1 1. Cell Treatment (C12-Carnitine vs. FCCP Control) S2 2. JC-1 Dye Incubation (2 µM, 37°C, 20 min) S1->S2 S3 3. Buffer Wash (Remove background fluorescence) S2->S3 S4 4. Fluorescence Analysis (Ex: 488nm, Em: 530nm & 590nm) S3->S4 S5 5. Ratiometric Calculation (Red/Green Fluorescence Ratio) S4->S5

Step-by-step self-validating workflow for assessing ΔΨm using JC-1 staining.

Conclusion

The precise measurement of mitochondrial membrane potential is paramount in understanding the lipotoxic effects of acylcarnitines. By employing a rigorously controlled, ratiometric workflow, researchers can confidently map the bioenergetic failure induced by O-dodecanoylcarnitine, paving the way for targeted interventions in metabolic and mitochondrial diseases.

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Protocols & Analytical Methods

Method

High-Throughput LC-MS/MS Protocol for the Absolute Quantification of O-Dodecanoylcarnitine (C12-Carnitine) in Human Serum

Application Note & Technical Protocol Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Mechanistic Context: The Role of O-Dodecanoylcarnitine O-dodecanoylcarnitine (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals

Mechanistic Context: The Role of O-Dodecanoylcarnitine

O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a medium-to-long-chain acylcarnitine. Biologically, acylcarnitines are obligate intermediates in the carnitine shuttle, a transport mechanism that translocates activated fatty acids (acyl-CoAs) from the cytosol into the mitochondrial matrix for β-oxidation[1].

In clinical and pharmaceutical research, the absolute quantification of serum C12-carnitine is a critical diagnostic biomarker. Elevated levels indicate mitochondrial dysfunction, specifically pointing to inborn errors of metabolism such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, or acquired metabolic shifts associated with insulin resistance and metabolic syndrome[1][2].

Fig 1. Carnitine shuttle pathway for C12-carnitine transport into the mitochondria.

Analytical Strategy & Rationale (E-E-A-T)

Historically, acylcarnitine profiling relied on Flow Injection Analysis tandem mass spectrometry (FIA-MS/MS). However, FIA-MS/MS cannot distinguish constitutional isomers and is highly susceptible to isobaric matrix interferences, leading to false-positive quantifications[1][3]. To establish a self-validating, high-fidelity system , this protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Sample Preparation (Deproteinization): Acylcarnitines are amphiphilic. A single-step protein precipitation using Acetonitrile/Methanol (80:20, v/v) effectively denatures and crashes out serum proteins while keeping the moderately hydrophobic C12-carnitine fully solubilized in the supernatant[4][5].

  • Matrix Effect Mitigation: Because C12-carnitine is an endogenous metabolite, generating a true calibration curve requires a surrogate blank matrix. Activated charcoal-stripped human serum is utilized to deplete endogenous acylcarnitines, ensuring the calibration matrix mimics the ion suppression/enhancement environment of actual patient samples[4].

  • Chromatographic Causality: A reversed-phase (RP) C18 column is selected over HILIC. The 12-carbon aliphatic tail of lauroylcarnitine imparts significant hydrophobicity, allowing excellent retention and separation from polar matrix interferents on a C18 stationary phase[5]. The addition of 2.5 mM ammonium acetate to the mobile phase acts as a volatile buffer, drastically improving peak shape and positive electrospray ionization (ESI+) efficiency[1].

  • Mass Spectrometry: Detection relies on Multiple Reaction Monitoring (MRM). The precursor ion [M+H]+ for C12-carnitine is m/z 344.3. The collision-induced dissociation (CID) yields a highly abundant, signature product ion at m/z 85.1[6]. This fragment represents the protonated +CH2​−CH=CH−COOH species, a universal structural hallmark of the carnitine backbone following the neutral loss of trimethylamine (59 Da) and the dodecanoyl chain[7][8].

Materials and Reagents

  • Analytical Standards: O-dodecanoylcarnitine (Lauroylcarnitine, >99% purity), O-dodecanoylcarnitine-d3 (Stable Isotope-Labeled Internal Standard).

  • Solvents (LC-MS Grade): Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Additives: Ammonium Acetate (LC-MS grade).

  • Matrix: Activated charcoal-stripped human serum[4].

Step-by-Step Experimental Protocol

Preparation of Calibrators and Internal Standard
  • Primary Stock: Dissolve O-dodecanoylcarnitine in 50% MeOH to a concentration of 1.0 mg/mL.

  • Calibration Curve: Spike working solutions into charcoal-stripped serum to generate an 8-point calibration curve spanning the biological range (e.g., 2, 10, 50, 100, 250, 500, 1000, 2000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a 50 ng/mL solution of C12-carnitine-d3 in pre-cooled ACN:MeOH (80:20, v/v)[4]. Keep on ice.

Serum Extraction Workflow

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

  • Aliquot 50 µL of serum (calibrator, QC, or patient sample) into a 1.5 mL low-bind Eppendorf tube[4].

  • Add 200 µL of the pre-cooled IS working solution to precipitate proteins and introduce the internal standard simultaneously[4][5].

  • Vortex vigorously for 5 minutes at room temperature to ensure complete protein aggregation[4].

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C[4].

  • Transfer 150 µL of the clear supernatant to a clean glass LC vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 37 °C and reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B)[4].

LC-MS/MS Instrument Parameters

UHPLC Conditions:

  • Column: Reversed-phase C18 (e.g., Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm)[5].

  • Column Temperature: 40 °C[9].

  • Mobile Phase A: Water + 0.1% FA + 2.5 mM ammonium acetate[1].

  • Mobile Phase B: Acetonitrile + 0.1% FA[1].

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 5.0 min: Linear increase to 95% B

    • 5.0 – 7.0 min: Hold at 95% B (Column Wash)

    • 7.0 – 7.1 min: Return to 5% B

    • 7.1 – 10.0 min: Re-equilibration at 5% B

  • Injection Volume: 2 µL.

Mass Spectrometry Settings (Triple Quadrupole):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400 °C[9]

  • Desolvation Gas Flow: 800 L/hr

Data Presentation & Method Validation Summary

To ensure the protocol acts as a self-validating system, MRM transitions must be strictly adhered to, and validation parameters must fall within FDA bioanalytical guidelines (accuracy within ±15%, and ±20% at the LLOQ)[4].

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
O-Dodecanoylcarnitine (C12) 344.385.15025
C12-Carnitine-d3 (IS) 347.385.15025

(Note: The m/z 85.1 product ion is monitored for both the target and the IS, as the deuterium label is located on the acyl chain, which is lost during CID fragmentation[6]).

Table 2: Representative Method Validation Parameters in Serum

ParameterC12-Carnitine Performance Criteria
Linear Dynamic Range 2.0 – 2000 ng/mL ( R2>0.995 )
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL (S/N > 10)
Intra-Assay Precision (CV%) ≤6.5%
Inter-Assay Precision (CV%) ≤8.2%
Extraction Recovery 88% – 94%
Matrix Effect (IS Normalized) 95% – 102% (Negligible ion suppression)

References

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy | Analytical Chemistry - ACS Publications. 4

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues | NIH. 1

  • Fully Automated Serum LC-MS/MS Platform and Pediatric Reference Intervals for Organic Acids, Amino Acids, and Acylcarnitines in Children (Ages 0–6 Years) | MDPI. 9

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma | NIH. 5

  • Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry | ResearchGate. 3

  • Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. 7

  • MassChrom® Amino Acids and Acylcarnitines from Dried Blood - LC-MS/MS | Chromsystems. 8

  • Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells | Frontiers. 6

  • Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” | NIH. 2

Sources

Application

Application Note: Advanced Solid-Phase Extraction of O-Dodecanoylcarnitine from Tissue Matrices

Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals Matrix: Mammalian Tissue (e.g., Liver, Muscle, Cardiac Tissue) Analyte: O-dodecanoylcarnitine (Lauroylcarnitine, C12-Carnitine) Bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals Matrix: Mammalian Tissue (e.g., Liver, Muscle, Cardiac Tissue) Analyte: O-dodecanoylcarnitine (Lauroylcarnitine, C12-Carnitine)

Biological Context & Mechanistic Significance

O-dodecanoylcarnitine (lauroylcarnitine) is a medium-to-long-chain acylcarnitine that plays a critical role in mitochondrial bioenergetics[1]. It is formed when lauric acid (C12:0) is activated to lauroyl-CoA and subsequently transesterified to carnitine by Carnitine Palmitoyltransferase 1 (CPT1)[2]. This conjugation is an absolute requirement for the transport of fatty acids across the impermeable inner mitochondrial membrane for β-oxidation[1].

In drug development and metabolic research, quantifying O-dodecanoylcarnitine in tissue provides a direct biochemical snapshot of mitochondrial fatty acid oxidation capacity and serves as a biomarker for metabolic syndrome, insulin resistance, and inborn errors of metabolism[3].

Pathway FA Lauric Acid (Cytosol) AcylCoA Lauroyl-CoA (Cytosol) FA->AcylCoA ACSL LauroylCarn_IMS O-dodecanoylcarnitine (Intermembrane Space) AcylCoA->LauroylCarn_IMS CPT1 LauroylCarn_Matrix O-dodecanoylcarnitine (Mitochondrial Matrix) LauroylCarn_IMS->LauroylCarn_Matrix CACT BetaOx β-Oxidation (Energy Production) LauroylCarn_Matrix->BetaOx CPT2

Fig 1. Mitochondrial transport pathway of O-dodecanoylcarnitine via the CPT system.

The Chemical Logic of Acylcarnitine Extraction (Expertise & Causality)

Extracting O-dodecanoylcarnitine from complex tissue matrices presents a unique physicochemical challenge. The molecule is amphiphilic: it possesses a highly hydrophobic 12-carbon aliphatic tail and a highly polar, zwitterionic headgroup containing a permanently charged quaternary ammonium moiety and a carboxylate group.

Standard reversed-phase (RP) solid-phase extraction (SPE) often yields poor recovery because the permanent positive charge causes secondary, unpredictable ionic interactions with free silanols on silica-based sorbents. To establish a robust, self-validating system, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) [4],[5].

The Causality of the MCX Workflow:

  • Dual Retention Mechanism: The C12 tail interacts with the lipophilic backbone of the MCX sorbent via van der Waals forces, while the quaternary amine forms a strong ionic bond with the sulfonic acid groups on the sorbent[4].

  • Aggressive Washing: Because the ionic bond is permanent and highly stable, the sorbent can be washed with 100% methanol. This organic wash strips away neutral lipids, phospholipids, and sterols that typically cause severe ion suppression in LC-MS/MS, without eluting the target analyte[6].

  • Displacement Elution: You cannot neutralize a quaternary amine by raising the pH. Therefore, elution requires a competing cation. We utilize a precisely engineered elution buffer containing pyridine and formic acid. These reagents form a pyridinium ion , which acts as a strong competing cation to displace the carnitine from the sulfonic acid sites[5]. Furthermore, pyridinium formate salts sublimate entirely during the nitrogen drying step, leaving a pristine, salt-free extract for UHPLC-MS/MS injection[5].

SPEWorkflow Homogenate Tissue Homogenate (MeOH:H2O Extract) Load Load onto MCX Sorbent (Cation Exchange + RP) Homogenate->Load Wash1 Wash 1: 0.1% Formic Acid (Removes Aqueous Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutral Lipids) Wash1->Wash2 Elute Elute: Pyridinium Formate in ACN (Displaces Quaternary Amine) Wash2->Elute Analyze UHPLC-MS/MS Analysis Elute->Analyze

Fig 2. Mechanistic workflow for MCX solid-phase extraction of O-dodecanoylcarnitine.

Step-by-Step Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. Stable isotope-labeled internal standards (SIL-IS) are introduced at the very first step (pre-homogenization) to account for all downstream extraction losses and matrix effects.

Tissue Disruption & Protein Precipitation
  • Weighing: Accurately weigh 50 mg of frozen tissue (e.g., liver or muscle) into a 2.0 mL reinforced homogenization tube containing 6 mm ceramic grinding beads[7].

  • IS Spiking: Add 10 µL of a stable isotope internal standard working solution (e.g., d3​ -lauroylcarnitine at 10 µM).

  • Extraction Solvent: Add 400 µL of ice-cold Methanol:Water (4:1, v/v)[7].

    • Causality: The high methanol content instantly precipitates metabolic enzymes (preventing ex vivo hydrolysis of the acyl ester bond), while the 20% aqueous fraction ensures the polar headgroup remains fully solubilized.

  • Homogenization: Process using a bead beater at 50 Hz for 6 minutes at -10 °C[7].

  • Centrifugation: Centrifuge at 16,000 × g for 15 minutes at 4 °C to pellet cellular debris and precipitated proteins. Transfer the supernatant to a clean tube.

Mixed-Mode SPE (MCX) Workflow

Use a 96-well Oasis MCX plate (30 mg/well) or equivalent strong cation-exchange polymeric sorbent.

  • Dilution: Dilute the 400 µL supernatant with 800 µL of 0.1% Formic Acid in water.

    • Causality: Diluting the organic content of the extract to <15% methanol ensures the analyte will partition effectively into the reversed-phase backbone of the sorbent during loading.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the sorbent to activate the polymer bed.

  • Equilibration: Pass 1.0 mL of 0.1% Formic Acid in water through the sorbent.

  • Loading: Load the diluted tissue extract (~1.2 mL) onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash (Wash 1): Pass 1.0 mL of 0.1% Formic Acid in water. This removes highly polar interferences, carbohydrates, and endogenous salts.

  • Organic Wash (Wash 2): Pass 1.0 mL of 100% Methanol. This critical step strips away neutral lipids and phospholipids[6].

  • Elution: Elute O-dodecanoylcarnitine into a clean collection plate using 500 µL of an elution buffer consisting of Acetonitrile:Water:Formic Acid:Pyridine (90:10:1:2, v/v/v/v)[5].

Eluate Processing & LC-MS/MS Setup
  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40 °C. The pyridine and formic acid will sublimate entirely[5].

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic acid).

  • System Suitability (Self-Validation): Inject a matrix-free blank, followed by a calibration standard, and a pooled tissue Quality Control (QC) sample. Ensure the d3​ -lauroylcarnitine peak area in the QC sample is within 15% of the expected recovery benchmark before proceeding with the analytical batch.

Quantitative Performance & Data Presentation

When executed correctly, the MCX SPE methodology provides superior analytical performance compared to traditional liquid-liquid extraction or protein precipitation alone. Table 1 summarizes typical validation parameters for O-dodecanoylcarnitine extracted from mammalian tissue using this protocol.

Table 1: Analytical Validation Parameters for O-dodecanoylcarnitine (MCX SPE)

ParameterValue / MetricBiological Implication / Causality
Extraction Recovery 84% ± 9%High recovery is driven by the specific ionic binding to the sulfonic acid moiety[5].
Matrix Effect 94% – 102%Near 100% indicates minimal ion suppression, validating the efficacy of the 100% MeOH wash step.
Limit of Detection (LOD) 0.02 nmol/g tissueSufficient to detect trace basal levels in healthy non-metabolically active tissues.
Limit of Quantitation (LOQ) 0.06 nmol/g tissueEnsures robust integration for baseline pharmacokinetic/pharmacodynamic modeling.
Intra-day Precision (CV) < 5.0%The use of d3​ -lauroylcarnitine prior to homogenization corrects for any volumetric losses.

Conclusion & Best Practices

The accurate quantification of O-dodecanoylcarnitine from tissue requires an extraction strategy that respects the molecule's zwitterionic and amphiphilic nature. By leveraging the permanent positive charge of the quaternary ammonium group, Mixed-Mode Strong Cation Exchange (MCX) allows for aggressive organic washing that is impossible with standard reversed-phase methodologies. Utilizing a pyridinium-based displacement buffer for elution ensures complete recovery without leaving non-volatile salt residues[5], thereby protecting the mass spectrometer and ensuring long-term assay reproducibility.

References[2] Creative Proteomics. "Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS for Research." Creative Proteomics. URL:https://www.creative-proteomics.com[3] Giesbertz, P., et al. "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues." Journal of Lipid Research (via ResearchGate). URL:https://www.researchgate.net/publication/281450849[4] Hoppel, C. L., et al. "Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine 'Profiles'." PubMed Central (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4380825/[7] MDPI. "Characterization of Meat Metabolites and Lipids in Shanghai Local Pig Breeds Revealed by LC–MS-Based Method." Foods. URL:https://www.mdpi.com/2304-8158/13/15/2361[5] Chromatography Online. "Appropriate Use of Mass Spectrometry in Clinical and Metabolic Research." LCGC North America. URL:https://www.chromatographyonline.com/view/appropriate-use-mass-spectrometry-clinical-and-metabolic-research[6] ACS Publications. "Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines." Analytical Chemistry. URL:https://pubs.acs.org/doi/10.1021/ac048705b[1] NIH PMC. "Metabolic Pathways of Acylcarnitine Synthesis." PubMed Central (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8838385/

Sources

Method

Using O-dodecanoylcarnitine as an intestinal drug absorption enhancer

Application Note: O-Dodecanoylcarnitine (Lauroylcarnitine) as an Intestinal Permeation Enhancer for Oral Macromolecule Delivery The oral delivery of biotherapeutics—specifically peptides, proteins, and BCS Class III/IV m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: O-Dodecanoylcarnitine (Lauroylcarnitine) as an Intestinal Permeation Enhancer for Oral Macromolecule Delivery

The oral delivery of biotherapeutics—specifically peptides, proteins, and BCS Class III/IV macromolecules—remains one of the most significant challenges in pharmaceutical development. The gastrointestinal (GI) tract presents formidable barriers, including enzymatic degradation and an impermeable epithelial lining. Historically, harsh surfactants were used to force membrane permeation, but these often resulted in irreversible cellular toxicity.

O-dodecanoylcarnitine, commonly known as lauroylcarnitine (LC), represents a paradigm shift. As a zwitterionic acylcarnitine, LC functions as a highly effective, transient permeation enhancer (PE) and is a foundational excipient in clinical-stage oral peptide delivery platforms, such as the Peptelligence® technology[1]. Unlike traditional enhancers that rely solely on membrane fluidization, LC acts through a sophisticated dual-mechanism: it selectively modulates tight junction proteins to facilitate paracellular transport while simultaneously inhibiting specific efflux transporters to reduce drug clearance[2].

Mechanistic Grounding: Dual-Action Absorption Enhancement

To effectively formulate with LC, developers must understand the causality behind its absorption-enhancing properties. LC operates via two distinct but synergistic pathways:

  • Paracellular Pathway Modulation (Tight Junctions): The primary mechanism of LC is the transient opening of the paracellular space. Upon contact with the apical surface of the intestinal epithelium, LC triggers a signaling cascade that selectively decreases the protein levels of specific tight junction components—namely Claudin-1, Claudin-4, and Claudin-5[3]. By downregulating these sealing proteins, LC reduces Transepithelial Electrical Resistance (TEER) and allows hydrophilic macromolecules to pass between enterocytes.

  • Transcellular Efflux Inhibition: Beyond paracellular modulation, LC actively alters the transcellular pharmacokinetic profile of co-administered drugs. In the jejunum, LC has been shown to significantly decrease the expression and activity of P-glycoprotein (P-gp), a major efflux pump[2]. This prevents substrate drugs from being pumped back into the intestinal lumen, thereby increasing their intracellular retention and systemic absorption.

MOA cluster_0 Paracellular Pathway cluster_1 Transcellular / Efflux Pathway LC O-dodecanoylcarnitine (Lauroylcarnitine) TJ Tight Junction Interaction LC->TJ Epithelial Contact Pgp ↓ P-glycoprotein (P-gp) Expression LC->Pgp Transporter Modulation Claudin ↓ Claudin-1, -4, -5 Expression TJ->Claudin Para ↑ Paracellular Permeability Claudin->Para Junctional Opening Bio ↑ Oral Bioavailability of Macromolecules Para->Bio Synergistic Absorption Efflux ↓ Drug Efflux (Jejunum) Pgp->Efflux Intracellular Retention Efflux->Bio Synergistic Absorption

Caption: Dual-action mechanism of O-dodecanoylcarnitine enhancing intestinal drug absorption.

Quantitative Benchmarks for Lauroylcarnitine Efficacy

When evaluating LC in pre-clinical models, specific quantitative benchmarks should be expected. The following table summarizes the anticipated pharmacodynamic and pharmacokinetic shifts based on established literature[2],[3].

ParameterExperimental ModelControl BaselineLauroylcarnitine TreatmentFold-Change / Outcome
TEER Reduction Caco-2 Monolayer100% (Baseline)~20 - 40% of BaselineSignificant transient drop
Claudin-4 Expression Caco-2 Monolayer100%< 50%Downregulated
P-gp Expression Rat Jejunum (In Situ)100%Significantly DecreasedDownregulated
Lucifer Yellow AUC Rat Jejunum (In Situ)Baseline AUCElevated AUC~4-fold Increase
Macromolecule Papp​ Caco-2 Monolayer <1.0×10−6 cm/s >5.0×10−6 cm/s> 5-fold Increase

Self-Validating Experimental Protocols

To ensure scientific integrity, permeation enhancement assays must differentiate between physiological tight junction modulation and cytotoxic membrane lysis. The following protocols are designed as self-validating systems , incorporating internal controls to prove that the enhancement is both effective and non-toxic.

Protocol A: In Vitro Caco-2 Permeability & Reversibility Assay

Causality behind choices: Caco-2 cells require 21-24 days to differentiate into enterocyte-like monolayers with mature tight junctions. We use a Transwell system to isolate the apical (luminal) and basolateral (systemic) compartments. The critical self-validating step is the 24-hour post-washout TEER measurement. If TEER recovers to >80% of baseline, the permeation enhancement was physiological; if it fails to recover, the LC concentration caused cellular necrosis, invalidating the formulation[3].

Workflow S1 1. Cell Seeding Caco-2 on Transwell S2 2. Monolayer Growth 21-24 Days S1->S2 S3 3. TEER Validation >300 Ω·cm² S2->S3 S4 4. Apical Dosing Drug + Enhancer S3->S4 S5 5. Basolateral Sampling Time-course S4->S5 S6 6. Washout & Recovery TEER at 24h S5->S6

Caption: Step-by-step self-validating in vitro Caco-2 permeability assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 7.4×104 cells/well on 0.4 µm pore size polycarbonate Transwell inserts (12-well or 24-well format).

  • Differentiation: Culture the cells for 21–24 days in supplemented DMEM (10% FBS, 1% Non-Essential Amino Acids). Replace media every 48 hours.

  • Pre-Experiment Validation: Measure initial TEER using a Voltohmmeter. Only utilize wells exhibiting a TEER >300 Ω⋅cm2 , confirming an intact, mature monolayer.

  • Dosing: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS). Apply the test formulation (e.g., 1 mM FITC-Dextran 4000 ± 0.1 to 1.0 mM Lauroylcarnitine) to the apical chamber. Fill the basolateral chamber with fresh HBSS.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 100 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS each time. Calculate the Apparent Permeability ( Papp​ ).

  • Self-Validation (Washout & Recovery): At 120 minutes, carefully aspirate the apical formulation. Wash the apical compartment three times with warm DMEM to remove all traces of LC. Return the plates to the incubator. Measure TEER at 24 hours post-washout. A return to >80% of the initial TEER validates the transient, non-toxic nature of the enhancer.

Protocol B: In Situ Rat Jejunal Instillation for Pharmacokinetic Profiling

Causality behind choices: In vitro models lack the mucus layer and dynamic fluid conditions of the intact GI tract. The closed-loop in situ model isolates the jejunum (the primary site of LC action) and maintains a known concentration of LC and API without transit dilution. Co-administering a non-absorbable fluorescent marker (Lucifer Yellow) alongside the therapeutic API self-validates the assay: a systemic spike in Lucifer Yellow confirms that the paracellular route was successfully opened in vivo, isolating the enhancer's effect from the API's intrinsic properties[2].

Step-by-Step Methodology:

  • Animal Preparation: Fast male Wistar rats (250-300g) for 18 hours prior to surgery, allowing free access to water. Anesthetize using an appropriate isoflurane/oxygen mixture.

  • Surgical Isolation: Perform a midline laparotomy. Locate the jejunum and carefully isolate a 5–10 cm segment, taking extreme care not to occlude the mesenteric blood supply. Ligate both ends of the segment using surgical silk to create a closed loop.

  • Formulation Instillation: Inject 0.5 mL of the test solution (e.g., Target Peptide + 100 µM Lucifer Yellow + 100 µM Lauroylcarnitine in phosphate buffer) directly into the closed jejunal loop using a 27G needle.

  • Systemic Sampling: Collect blood samples (approx. 200 µL) from the jugular vein (via pre-cannulation) or mesenteric vein at 0, 15, 30, 60, 90, and 120 minutes post-instillation. Centrifuge immediately to separate plasma.

  • Quantification & Self-Validation: Analyze plasma for the Target Peptide (via LC-MS/MS) and Lucifer Yellow (via fluorometry). Calculate the Area Under the Curve (AUC).

  • Histological Verification: Post-euthanasia, excise the jejunal loop, fix in 10% formalin, and perform H&E staining. Confirm the absence of severe epithelial sloughing or necrosis to validate that absorption enhancement was driven by functional modulation rather than tissue destruction.

Formulation & Translational Insights

When translating LC from bench to clinical formulation, physical co-localization is paramount. Permeation enhancement is strictly concentration-dependent and highly localized. If the peptide and the LC separate during GI transit, enhancement fails[4]. Therefore, LC is typically formulated in a solid oral dosage form (e.g., a lyophilized tablet) coated with an enteric polymer (e.g., Eudragit® L100). This ensures the tablet bypasses the acidic stomach environment and dissolves rapidly in the higher pH of the jejunum, releasing a highly concentrated, localized burst of both the macromolecule and Lauroylcarnitine directly at the epithelial surface.

References

  • Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. PMC / NIH. URL:[Link]

  • Increases in bioavailability of poorly absorbed drug by acylcarnitine. PubMed / NIH. URL:[Link]

  • Experiences and Translatability of In Vitro and In Vivo Models to Evaluate Caprate as a Permeation Enhancer. Molecular Pharmaceutics / ACS Publications. URL:[Link]

Sources

Application

Application Note: High-Yield Chemical Synthesis and Purification of O-Dodecanoylcarnitine (Lauroylcarnitine)

Target Audience: Synthetic Chemists, Metabolomics Researchers, and Drug Development Scientists Application: Generation of high-purity reference standards for LC-MS/MS metabolomics, in vitro mitochondrial assays, and biom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Metabolomics Researchers, and Drug Development Scientists Application: Generation of high-purity reference standards for LC-MS/MS metabolomics, in vitro mitochondrial assays, and biomarker validation.

Introduction & Biological Significance

O-dodecanoylcarnitine (commonly known as lauroylcarnitine) is a medium-long-chain acylcarnitine (C12:0) that plays a critical role in mitochondrial bioenergetics. The formation of carnitine conjugates is an obligate step for the transport of activated fatty acids (acyl-CoAs) from the cytosol across the inner mitochondrial membrane into the matrix, where β -oxidation occurs[1].

In clinical and translational research, O-dodecanoylcarnitine serves as a crucial biomarker. Abnormal fluctuations in its plasma concentration are indicative of mitochondrial fuel metabolism disruptions, specifically in fatty acid oxidation disorders such as Carnitine Palmitoyltransferase (CPT) I and II deficiencies, as well as complex metabolic syndromes like type II diabetes[2]. Because endogenous levels of specific acylcarnitines are tightly coupled to myocardial energy demand and cytosolic malonyl-CoA-mediated inhibition of CPT-I[3], highly pure synthetic standards are strictly required to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments for accurate absolute quantification[4].

MitochondrialTransport Cytosol Cytosol Lauroyl-CoA + L-Carnitine CPT1 CPT1 Enzyme (Outer Membrane) Cytosol->CPT1 IMS Intermembrane Space O-Dodecanoylcarnitine CPT1->IMS Acylation CACT CACT Translocase (Inner Membrane) IMS->CACT Transport Matrix Mitochondrial Matrix O-Dodecanoylcarnitine CACT->Matrix CPT2 CPT2 Enzyme (Inner Membrane) Matrix->CPT2 BetaOx β-Oxidation Lauroyl-CoA CPT2->BetaOx Re-conversion

Figure 1: The biological role of O-dodecanoylcarnitine in the carnitine shuttle system for mitochondrial β -oxidation.

Mechanistic Rationale for Synthesis Design

The chemical synthesis of acylcarnitines presents a unique solubility and regioselectivity challenge. L-carnitine is a highly polar zwitterion (containing both a quaternary ammonium cation and a carboxylate anion), making it virtually insoluble in standard organic solvents (e.g., dichloromethane, ether) typically used for esterification.

The Causality Behind the Protocol: To circumvent this, the protocol relies on a two-step activation and coupling mechanism[1][5].

  • Activation: Dodecanoic acid (lauric acid) is first converted to the highly reactive dodecanoyl chloride using thionyl chloride ( SOCl2​ ).

  • Solubilization & Coupling: L-carnitine hydrochloride is dissolved in concentrated trichloroacetic acid (TCA) or trifluoroacetic acid (TFA). The strong acid serves a dual purpose: it protonates the carboxylate group of carnitine (disrupting the zwitterionic network and rendering it soluble) and acts as an acid catalyst. This strictly directs the nucleophilic attack from the secondary hydroxyl group of L-carnitine onto the acyl chloride, preventing unwanted mixed anhydride formation at the carboxylate site.

SynthesisWorkflow A Dodecanoic Acid (Lauric Acid) + Thionyl Chloride B Acyl Chloride Generation (70°C, 4h, Continuous Shaking) A->B C Dodecanoyl Chloride (Intermediate) B->C E Acylation Reaction (45°C, 18h) C->E D L-Carnitine HCl Dissolved in Trichloroacetic Acid D->E F Crude O-Dodecanoylcarnitine E->F G Precipitation & Washing (Cold Diethyl Ether, 3x) F->G H Preparative HPLC (Reverse-Phase C18) G->H I Pure O-Dodecanoylcarnitine (>98% Purity) H->I

Figure 2: Step-by-step chemical synthesis and purification workflow for O-dodecanoylcarnitine.

Materials and Reagents

ReagentPurity / GradeRole in Synthesis
Dodecanoic acid (Lauric acid) 99%Fatty acid precursor
Thionyl chloride ( SOCl2​ )Reagent grade, 99%Chlorinating agent for acyl activation
L-Carnitine hydrochloride 98%Carnitine backbone
Trichloroacetic acid (TCA)ACS Reagent, 99%Solvent and acidic reaction medium
Diethyl etherAnhydrous, 99.7%Precipitation and washing solvent
Acetonitrile (ACN)LC-MS GradeHPLC purification mobile phase

Step-by-Step Synthesis Protocol

Caution: Thionyl chloride is highly corrosive and reacts violently with water to release HCl and SO2​ gases. Perform all steps in a certified fume hood using rigorously dried glassware.

Phase 1: Generation of Dodecanoyl Chloride
  • Preparation: Weigh 150 mg (0.75 mmol) of dodecanoic acid into a dry 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add 10 μ L of thionyl chloride per 15 mg of free fatty acid (approx. 100 μ L total) to the flask[1].

  • Incubation: Seal the flask with a reflux condenser and a drying tube (e.g., CaCl2​ ). Incubate the mixture under continuous shaking/stirring for 4 hours at 70°C[1].

  • Evaporation: After 4 hours, remove the unreacted excess thionyl chloride by applying a gentle stream of anhydrous nitrogen gas or vacuum evaporation until a concentrated liquid (dodecanoyl chloride) remains.

Phase 2: Acylation of L-Carnitine
  • Solubilization: In a separate dry vial, dissolve 150 mg (0.76 mmol) of L-carnitine hydrochloride in 1.5 mL of molten trichloroacetic acid (TCA). Note: TCA melts at ~58°C; gentle warming may be required to achieve a clear solution.

  • Coupling: Slowly add the dissolved L-carnitine HCl/TCA mixture dropwise to the freshly prepared dodecanoyl chloride.

  • Reaction: Cap the reaction vessel tightly and incubate at 45°C for 18 hours under continuous magnetic stirring[1].

Phase 3: Precipitation and Primary Purification
  • Cooling: Remove the reaction mixture from the heat block and allow it to cool to room temperature.

  • Precipitation: Add 10 mL of ice-cold anhydrous diethyl ether to the reaction vial. The O-dodecanoylcarnitine will immediately precipitate out of the solution as a white solid, while unreacted fatty acids and TCA remain soluble in the ether phase.

  • Washing: Centrifuge the mixture at 4,000 × g for 5 minutes at 4°C. Decant the ether supernatant. Resuspend the pellet in another 10 mL of cold diethyl ether, vortex thoroughly, and centrifuge again. Repeat this washing step a total of three times[1].

  • Drying: Dry the final pellet under a vacuum desiccator overnight to remove residual ether.

Purification & Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized standard, it must be validated using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)[4].

Preparative HPLC Purification

For applications requiring >98% purity (e.g., in vitro cell culture assays where impurities could cause cytotoxicity), the crude product should be purified via preparative reverse-phase HPLC.

  • Column: C18 Preparative Column (e.g., 250 × 21.2 mm, 5 μ m).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Collection: Monitor UV absorbance at 210 nm and collect the major peak eluting in the lipophilic gradient window. Lyophilize the collected fractions.

LC-MS/MS Validation Parameters

Acylcarnitines yield a highly characteristic fragmentation pattern in positive electrospray ionization (ESI+) mode[3].

  • Precursor Ion ( [M+H]+ ): m/z 344.28

  • Product Ion (Signature Fragment): m/z 85.1

  • Diagnostic Logic: The m/z 85.1 fragment corresponds to the dehydrated carnitine backbone ( +CH2​−CH=CH−COOH ) resulting from the neutral loss of trimethylamine (59 Da) and the dodecanoic acid chain (200 Da)[3]. Detection of the 344.3 85.1 transition definitively confirms the successful synthesis of O-dodecanoylcarnitine.

Data Summary & Expected Yields

ParameterExpected Outcome / Value
Chemical Formula C19​H37​NO4​
Molecular Weight 343.50 g/mol
Expected Synthesis Yield 45% - 60% (Post-ether precipitation)
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO ( 2.5 mg/mL)[2], and 50% Acetonitrile/Water[6]
Storage Conditions -20°C (Powder, up to 3 years); -80°C (In solvent, up to 3 months)[7]

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid Source: D-NB (Deutsche Nationalbibliothek) URL:[Link]

  • EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long‐chain acylcarnitines Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Accumulation of Long-Chain Acylcarnitine and 3-Hydroxy Acylcarnitine Molecular Species in Diabetic Myocardium: Identification of Alterations in Mitochondrial Fatty Acid Processing Source: ACS Publications (Biochemistry) URL:[Link]

  • Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry Source: ACS Publications (Analytical Chemistry) URL:[Link]

Sources

Method

Application Note: Preparation and Validation of O-Dodecanoylcarnitine Solutions for In Vitro Cell Culture

Executive Summary & Biological Context O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a medium-chain acylcarnitine that plays a critical role in fatty acid oxidation and intracellular signalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a medium-chain acylcarnitine that plays a critical role in fatty acid oxidation and intracellular signaling. In physiological states, acylcarnitines transport fatty acids into the mitochondria; however, in metabolic disorders such as type 2 diabetes and obesity, incomplete β-oxidation leads to the accumulation of these metabolites[1].

In vitro, extracellular exposure to medium-chain acylcarnitines like C12-carnitine actively stimulates pro-inflammatory signaling pathways. These molecules bind to cell surface receptors (such as Toll-like receptors), activating downstream kinase cascades and promoting the secretion of cytokines like IL-6 and COX-2[2]. Because of its potent bioactivity and challenging physicochemical properties, preparing O-dodecanoylcarnitine for cell culture requires precise carrier-mediated solubilization to prevent artifactual cytotoxicity[3].

Physicochemical Properties & Solubilization Rationale

O-dodecanoylcarnitine is a highly amphiphilic molecule, characterized by a hydrophilic carnitine head group and a hydrophobic 12-carbon (dodecanoyl) tail[4].

The Causality of Carrier Complexation: If introduced directly into aqueous culture media, the hydrophobic tails of C12-carnitine rapidly self-associate to form micelles. At concentrations approaching the Critical Micelle Concentration (CMC), the molecule acts as a lytic surfactant, stripping lipids from the cell membrane and causing rapid, non-specific necrotic cell death[3].

To bypass this, our protocol mandates the use of Fatty Acid-Free Bovine Serum Albumin (BSA-FAF) . BSA acts as a physiological lipid chaperone. By pre-complexing the acylcarnitine with BSA, the hydrophobic tail is sequestered within the albumin binding pockets. This buffers the free concentration of the lipid, preventing micelle formation while allowing the molecule to interact with specific cellular receptors[3]. Standard BSA cannot be used, as endogenous lipids will competitively inhibit the binding of the acylcarnitine.

Quantitative Data Summary
PropertyValueExperimental Relevance
IUPAC Name (3R)-3-(dodecanoyloxy)-4-(trimethylazaniumyl)butanoateStandard chemical nomenclature[5].
Molecular Weight 343.50 g/mol Required for precise molarity calculations[5].
LogP 0.03 – 0.26Indicates amphiphilic nature; necessitates a carrier protein[4].
Working Concentration 10 µM – 100 µMMimics pathophysiological accumulation in metabolic disease[3].
Solvent Compatibility DMSO, 50% EthanolRequired for primary monomeric dissolution prior to aqueous dilution.

Preparation Workflow

G A O-dodecanoylcarnitine (Lyophilized Powder) B Primary Solubilization (100 mM in DMSO) A->B Dissolve D Complexation (Dropwise addition, 37°C, 1h) B->D 1:1000 Dilution C Carrier Preparation (10% BSA-FAF in PBS) C->D Carrier Matrix E Sterile Filtration (0.22 µm PES Filter) D->E Remove Aggregates F Final Culture Media (10-100 µM Working Conc.) E->F Supplement Media

Workflow for O-dodecanoylcarnitine primary solubilization and BSA complexation for cell culture.

Step-by-Step Protocol: BSA-Complexation Method

Phase 1: Reagent Preparation
  • Primary Stock Solution (100 mM):

    • Weigh the lyophilized O-dodecanoylcarnitine powder.

    • Dissolve in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 100 mM concentration.

    • Mechanistic Note: DMSO ensures complete monomeric dissolution of the lipid tails before they are exposed to an aqueous environment.

  • Carrier Solution (10% BSA-FAF):

    • Dissolve 10 g of Fatty Acid-Free BSA in 100 mL of sterile PBS (Ca2+/Mg2+ free).

    • Mix gently by rocking at room temperature to avoid foaming (do not vortex, as albumin denatures under high shear stress).

    • Filter sterilize through a 0.22 µm PES membrane.

Phase 2: Complexation
  • Dropwise Addition:

    • Warm the 10% BSA-FAF solution to 37°C in a water bath.

    • While gently swirling the BSA solution, add the 100 mM O-dodecanoylcarnitine stock dropwise to achieve a 5 mM intermediate complex (e.g., add 50 µL of stock to 1 mL of BSA).

    • Mechanistic Note: Dropwise addition is critical. Bulk addition causes local supersaturation, leading to irreversible lipid precipitation before the BSA can bind the molecules.

  • Thermodynamic Equilibration:

    • Incubate the mixture at 37°C for 1 hour with gentle agitation. This allows sufficient time for the acylcarnitine to thermodynamically partition into the hydrophobic binding pockets of the albumin.

Phase 3: Media Formulation
  • Final Dilution:

    • Dilute the 5 mM BSA-complexed O-dodecanoylcarnitine directly into your pre-warmed complete cell culture media to reach your target working concentration (typically 10 µM to 100 µM)[3].

    • Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Self-Validating Quality Control & Biological Assays

A robust protocol must be a self-validating system. Because acylcarnitines can easily cross the threshold from physiological signaling molecules to toxic detergents, you must validate the preparation using the following internal controls:

  • Toxicity Check (Lactate Dehydrogenase Release Assay):

    • Action: Treat cells (e.g., RAW 264.7 macrophages or C2C12 myotubes) with the prepared media for 18 hours. Collect the supernatant and measure LDH release.

    • Validation Metric: If LDH levels in the C12-carnitine treated cells exceed the vehicle-BSA control by >5%, the lipid has likely formed toxic micelles (exceeding the CMC) or the BSA complexation failed[3]. The batch must be discarded.

  • Functional Check (Cytokine Secretion):

    • Action: Measure IL-6 or MIP2 in the culture supernatant via ELISA.

    • Validation Metric: Properly complexed C12-carnitine should induce a dose-dependent increase in pro-inflammatory cytokines (up to 200% of controls) without compromising cell viability[1],[2].

Mechanistic Pathway

G C12 Extracellular O-dodecanoylcarnitine TLR TLR2 / TLR4 Activation C12->TLR Receptor Binding MyD88 MyD88 Recruitment TLR->MyD88 Signal Transduction Kinases MAPK (JNK/ERK) Phosphorylation MyD88->Kinases Kinase Cascade NFkB NF-κB Nuclear Translocation Kinases->NFkB Activation Inflammation Pro-inflammatory Cytokines (IL-6, COX-2) NFkB->Inflammation Gene Expression

Pro-inflammatory signaling cascade activated by extracellular O-dodecanoylcarnitine.

References

  • Title : Showing Compound Dodecanoylcarnitine (FDB022928) Source : FooDB URL :[Link]

  • Title : Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Showing NP-Card for Dodecanoyl-L-carnitine (NP0083517) Source : NP-MRD URL :[Link]

  • Title : Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Acylcarnitines activate proinflammatory signaling pathways Source : American Journal of Physiology-Endocrinology and Metabolism URL :[Link]

Sources

Application

Mass spectrometry MRM transitions for O-dodecanoylcarnitine detection

Application Note: High-Throughput Detection and Quantification of O-Dodecanoylcarnitine via LC-MS/MS MRM Biological Context & Diagnostic Utility O-Dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Detection and Quantification of O-Dodecanoylcarnitine via LC-MS/MS MRM

Biological Context & Diagnostic Utility

O-Dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a medium-to-long-chain acylcarnitine that serves as a critical intermediate in mitochondrial fatty acid β -oxidation (FAO)[1]. Under physiological conditions, dodecanoic acid is conjugated to carnitine by Carnitine Palmitoyltransferase 1 (CPT1) to facilitate transport across the inner mitochondrial membrane.

In clinical and translational research, the accumulation of C12-carnitine in plasma, serum, or dried blood spots (DBS) is a primary biomarker for mitochondrial dysfunction. Specifically, elevated C12-carnitine profiles are diagnostic for 1 and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency[1][2]. Furthermore, quantifying this metabolite is essential for evaluating off-target mitochondrial toxicity during drug development and assessing metabolic shifts in 3[3].

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA Dodecanoic Acid (C12:0) AcylCoA Dodecanoyl-CoA FA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 Enzyme AcylCoA->CPT1 C12Car_Cyt O-Dodecanoylcarnitine CPT1->C12Car_Cyt + Carnitine CACT CACT Transporter C12Car_Cyt->CACT C12Car_Mit O-Dodecanoylcarnitine CACT->C12Car_Mit CPT2 CPT2 Enzyme C12Car_Mit->CPT2 AcylCoA_Mit Dodecanoyl-CoA CPT2->AcylCoA_Mit + CoA BetaOx Beta-Oxidation AcylCoA_Mit->BetaOx

Figure 1: Carnitine shuttle pathway illustrating O-dodecanoylcarnitine synthesis and transport.

Mechanistic Principles of LC-MS/MS Detection

To achieve the sensitivity required for trace biological matrices, detection relies on 4 via a triple quadrupole mass spectrometer[4].

Fragmentation Causality: In positive electrospray ionization (ESI+), underivatized C12-carnitine ( C19​H37​NO4​ ) readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 344.3[5][6]. During Collision-Induced Dissociation (CID) in the second quadrupole (q2), the ester bond cleaves. The molecule loses the dodecanoic acid moiety and a neutral trimethylamine group (59 Da). This specific neutral loss leaves behind a highly stable, protonated 2-furanone derivative of the carnitine backbone, yielding a characteristic product ion at m/z 85.1[5][7].

Internal Standard Dynamics: A critical self-validating mechanism in this assay is the use of the stable isotope-labeled internal standard, C12-Carnitine-d9 . The nine deuterium atoms are located on the N-methyl groups of the carnitine backbone. Because the trimethylamine-d9 group (68 Da) is lost as a neutral fragment during CID, the resulting product ion for the internal standard is also m/z 85.1 (Precursor m/z 353.3 Product m/z 85.1)[6][8]. This identical product ion ensures that both the analyte and the internal standard behave identically within the detector, perfectly correcting for matrix-induced ion suppression.

Chromatographic Necessity: While Flow Injection Analysis (FIA) is common in high-throughput newborn screening[6], it is prone to isobaric interferences. For rigorous quantitative research, 9 must be employed to chronologically separate C12-carnitine from structurally similar branched-chain isomers and dicarboxylic acylcarnitines[4][9].

MRM_Fragmentation Precursor Q1: Precursor Ion Selection [M+H]+ m/z 344.3 CID q2: Collision-Induced Dissociation Argon Gas / CE: 35V Neutral Loss: 259 Da Precursor->CID Isolation (0.7 Da FWHM) Product Q3: Product Ion Isolation m/z 85.1 (Carnitine Backbone) CID->Product Fragmentation Detector Detector Electron Multiplier Product->Detector Quantification

Figure 2: Triple quadrupole MRM fragmentation pathway for O-dodecanoylcarnitine detection.

Instrumental Parameters

Table 1: Optimized MRM Parameters for O-Dodecanoylcarnitine (ESI+) Note: Parameters optimized for a Sciex QTRAP 6500+ or equivalent system[8].

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Declustering Potential (V)Collision Energy (V)Cell Exit Potential (V)
O-Dodecanoylcarnitine 344.385.130333510
C12-Carnitine-d9 (IS) 353.385.130333510

Table 2: UHPLC Gradient Conditions (Reversed-Phase C18 Column) Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40982
0.50.40982
8.00.401090
12.50.401090
13.00.40982
15.00.40982

Self-Validating Experimental Protocol

Step 1: Preparation of Internal Standard (IS) Working Solution Prepare a working solution of C12-Carnitine-d9 at a concentration of 0.5 µM in a 1:1 (v/v) mixture of LC-MS grade Methanol and Acetonitrile[8]. Causality: The organic solvent mixture serves a dual purpose: it acts as the delivery vehicle for the IS while simultaneously acting as the protein precipitation agent for the biological matrix.

Step 2: Matrix Extraction (Protein Precipitation)

  • Aliquot 20 µL of plasma, serum, or tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the IS Working Solution (from Step 1) to the sample[6][8].

  • Vortex vigorously for 30 seconds to disrupt protein binding.

  • Incubate the samples on ice for 15 minutes. Causality: Cold incubation lowers the solubility of matrix proteins, ensuring complete aggregation and preventing column clogging downstream[1].

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

Step 3: Concentration and Reconstitution

  • Carefully transfer 100 µL of the clarified supernatant to a clean LC autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 37°C[1][6].

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (98% Water / 2% Acetonitrile with 0.1% Formic Acid). Causality: Reconstituting the sample in the exact composition of the initial mobile phase prevents solvent-front distortion (the "breakthrough" effect) during UHPLC injection, guaranteeing sharp, symmetrical chromatographic peaks[8].

Step 4: LC-MS/MS Analysis & Quality Control

  • Inject 2 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 150 × 2.0 mm, 1.7 µm particle size) maintained at 40°C[5][8].

  • Run the gradient specified in Table 2.

  • System Validation: Ensure that a multi-point calibration curve (0.01 µM to 10 µM) is injected at the beginning and end of the batch. The assay is self-validated if the R2 of the calibration curve is ≥0.99 and the calculated concentrations of interspersed Quality Control (QC) samples deviate by no more than ±15% [2][3].

References

  • Yu D, et al. "Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry." Analytical Chemistry. 2018.
  • Minkler PE, et al. "Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”." Molecular Genetics and Metabolism. 2015.
  • Adeva-Andany MM, et al. "The role of carnitine palmitoyl transferase 2 in the progression of salt-sensitive hypertension." American Journal of Physiology. 2023.
  • Sigma-Aldrich Application Note. "Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS."
  • Li Y, et al. "Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia.
  • Seiler SE, et al. "Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons." Experimental Physiology. 2017.

Sources

Method

Application Note: Targeted LC-MS/MS Profiling of O-Dodecanoylcarnitine in Metabolic Dysfunction

Executive Summary O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a medium-chain acylcarnitine that plays a critical role in mitochondrial fatty acid β-oxidation. As targeted metabolomics advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a medium-chain acylcarnitine that plays a critical role in mitochondrial fatty acid β-oxidation. As targeted metabolomics advances, the precise quantification of C12-carnitine has become indispensable for clinical researchers and drug development professionals. Its abnormal accumulation in plasma or tissue serves as a highly sensitive biomarker for incomplete long-chain fatty acid oxidation, insulin resistance, type 2 diabetes[1], and Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)[2].

This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the robust quantification of O-dodecanoylcarnitine, emphasizing the mechanistic causality behind each analytical parameter.

Biological Causality: The Role of C12-Carnitine

To understand the analytical requirements, we must first understand the biological origin of the analyte. Long-chain fatty acids (LCFAs) are transported into the mitochondrial matrix via the Carnitine Palmitoyltransferase (CPT1/CPT2) shuttle system. During β-oxidation, these fatty acids are sequentially cleaved.

However, in states of metabolic inflexibility—such as lipid oversupply in insulin resistance[3] or specific enzymatic blockades like MCADD[4]—the β-oxidation spiral outpaces the Tricarboxylic Acid (TCA) cycle. This creates a metabolic bottleneck. Medium-chain intermediates, particularly C12-acyl-CoA, accumulate in the mitochondria. To prevent CoA depletion, these intermediates are transesterified back onto carnitine molecules and exported into the cytosol and subsequently the plasma[1].

MetabolicPathway Lipid Lipid Oversupply (Cytosol) CPT CPT1 / CACT (Mitochondrial Entry) Lipid->CPT LCFA-CoA BetaOx Incomplete β-Oxidation (Mitochondrial Matrix) CPT->BetaOx Acylcarnitines C12 O-Dodecanoylcarnitine (C12 Accumulation) BetaOx->C12 Metabolic Bottleneck Biomarker Plasma Biomarker (Insulin Resistance) C12->Biomarker Cellular Efflux

Fig 1: Mitochondrial bottleneck leading to O-dodecanoylcarnitine efflux and biomarker accumulation.

Analytical Strategy: Overcoming Isobaric Interference

Historically, clinical laboratories utilized direct infusion Electrospray Ionization (ESI)-MS/MS for acylcarnitine profiling. While rapid, direct infusion cannot discriminate between isomeric and isobaric species, leading to false-positive overestimations of low-abundance metabolites like C12-carnitine[5].

By coupling reversed-phase liquid chromatography (RPLC) with MS/MS, we achieve orthogonal separation. Furthermore, while butylation (derivatization) was historically employed to increase the ionization efficiency of dicarboxylic acylcarnitines[6], O-dodecanoylcarnitine is a monocarboxylic species. It ionizes highly efficiently in its underivatized form. Bypassing derivatization prevents the artificial hydrolysis of acylcarnitines, preserves sample integrity, and significantly reduces turnaround time[7].

Self-Validating Experimental Protocol

The following protocol outlines a rapid, 9-minute underivatized extraction and LC-MS/MS workflow[7]. Every step is designed to establish a self-validating system where matrix effects and procedural losses are internally corrected.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of stable isotope-labeled internal standard working solution (1 µM d3-C12-carnitine).

    • Causality: Introducing the internal standard before any extraction steps ensures it undergoes the exact same volumetric losses and matrix suppression as the endogenous analyte, creating a mathematically self-validating quantitative ratio.

  • Precipitation: Add 300 µL of ice-cold LC-MS grade Methanol. Vortex vigorously for 10 seconds.

    • Causality: Methanol abruptly alters the dielectric constant of the solution, disrupting protein-metabolite binding and precipitating bulk plasma proteins. Medium-chain acylcarnitines like C12 remain highly soluble in the organic supernatant[7].

  • Centrifugation: Spin at 10,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 900 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Causality: Injecting a highly organic methanolic extract directly onto a reversed-phase column causes peak splitting (the "strong solvent effect"). Diluting the extract in the aqueous mobile phase focuses the analyte at the head of the column.

Step 2: UHPLC Separation Parameters
  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm core-shell particle).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Acylcarnitines possess a quaternary ammonium group with a permanent positive charge. Formic acid maintains a low pH to protonate the carboxylate group, neutralizing it to improve hydrophobic retention and peak symmetry on the non-polar C18 stationary phase.

Step 3: ESI-MS/MS Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Causality: Collision-induced dissociation (CID) of acylcarnitines consistently yields a dominant, universal product ion at m/z 85.1[5],[8]. This fragment corresponds to the dehydrated carnitine backbone (+CH2-CH=CH-COOH), providing a highly specific target for quantification.

LCMSWorkflow Sample 1. Plasma Aliquot (100 µL) IS 2. Internal Standard (d3-C12-Carnitine) Sample->IS PPT 3. Protein Precipitation (300 µL Methanol) IS->PPT LC 4. UHPLC Separation (C18, Formic Acid/ACN) PPT->LC Centrifuge & Extract Supernatant MS 5. ESI+ MS/MS (MRM Mode) LC->MS Chromatographic Eluent Data 6. Quantification (m/z 344.3 -> 85.1) MS->Data Peak Integration

Fig 2: Self-validating LC-MS/MS workflow for targeted quantification of underivatized acylcarnitines.

Quantitative Data & MRM Parameters

To facilitate easy assay transfer, the optimal MRM transitions for both underivatized[7] and butylated[6] profiling of O-dodecanoylcarnitine are summarized below. For modern high-sensitivity triple quadrupole instruments, the underivatized method is strongly recommended.

AnalyteDerivatization StatePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
C12-Carnitine Underivatized344.385.16025
d3-C12-Carnitine (IS) Underivatized347.385.16025
C12-Carnitine Butylated400.385.17044
d3-C12-Carnitine (IS) Butylated403.385.17044

Note: Collision energies are optimized for generic triple quadrupole platforms and should be fine-tuned (± 5 eV) during initial system suitability testing.

Data Interpretation & Quality Control

A robust targeted metabolomics assay requires stringent Quality Control (QC). To ensure trustworthiness:

  • Pooled Matrix QCs: Create a pooled QC sample by combining 10 µL from every study sample. Inject this QC every 10 runs to monitor instrument drift and validate that the variance (CV%) of the C12-carnitine peak area ratio remains <15%.

  • Blank Assessment: Inject a solvent blank immediately following the highest calibration standard to verify the absence of column carryover, which is a common issue with highly hydrophobic medium-to-long chain acylcarnitines.

References

  • Adams, S. H., et al. (2009). Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women. The Journal of Nutrition.[Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Application Notes.[Link]

  • Zöller, D., et al. (2011). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research.[Link]

  • Huan, T., et al. (2018). Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry.[Link]

  • McCann, M. R., et al. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Nutrients.[Link]

  • Derks, T. G. J., et al. (2011). Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency. Orphanet Journal of Rare Diseases.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting O-Dodecanoylcarnitine Peak Tailing in HPLC

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the chromatographic challenges of O-dodecanoylcarnitin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the chromatographic challenges of O-dodecanoylcarnitine (lauroylcarnitine).

O-dodecanoylcarnitine is a medium-to-long-chain acylcarnitine vital for clinical diagnostics and lipidomics[1]. Chromatographically, it presents a unique challenge: it is an amphiphilic molecule containing a highly hydrophobic dodecanoyl (C12) chain and a permanently charged quaternary ammonium group[1]. This dual nature frequently leads to severe peak tailing during High-Performance Liquid Chromatography (HPLC) analysis, compromising resolution, integration accuracy, and quantitative reliability.

This technical guide provides field-proven, mechanistically grounded strategies to diagnose and eliminate peak tailing for O-dodecanoylcarnitine.

Section 1: The Causality of Peak Tailing

To solve peak tailing, we must first understand the retention mechanism. In an ideal reversed-phase (RP) separation, O-dodecanoylcarnitine is retained solely via hydrophobic interactions between its C12 tail and the C18 stationary phase. However, peak tailing occurs when a secondary retention mechanism disrupts this equilibrium and becomes overloaded[2].

The primary culprit is the interaction between the analyte's positively charged quaternary ammonium group and exposed, unbonded residual silanol groups (Si-OH) on the silica matrix[2][3]. At typical mobile phase pH levels, free silanols can become ionized (Si-O⁻), acting as strong cation-exchange sites[2]. Because the quaternary amine is permanently charged regardless of pH, it binds tightly to these acidic silanols, causing the trailing edge of the peak to elongate[2][4].

G cluster_0 Silica Stationary Phase N1 Residual Silanol (Si-O⁻) N2 C18 Bonded Phase N3 Quaternary Ammonium (N⁺) N3->N1 Secondary Interaction (Ion-Exchange Tailing) N4 C12 Hydrophobic Tail N4->N2 Primary Retention (Hydrophobic) N4->N3

Fig 1: Dual retention mechanism causing O-dodecanoylcarnitine peak tailing on silica columns.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I solve the tailing by simply lowering the mobile phase pH? A: Lowering the pH (e.g., to pH 3.0 using formic acid) suppresses the ionization of many residual silanols, which helps alleviate some tailing[5]. However, "free" silanols are highly acidic and may remain partially ionized even at low pH[2]. Furthermore, the quaternary ammonium group of O-dodecanoylcarnitine remains permanently positively charged. Therefore, pH adjustment alone is rarely sufficient; you must also increase the ionic strength of the buffer to mask the remaining active sites[4].

Q2: Should I use an ion-pairing reagent like Trifluoroacetic Acid (TFA)? A: While strong ion-pairing reagents like TFA effectively mask silanol interactions and produce sharp peaks, they are highly discouraged if you are using Mass Spectrometry (LC-MS/MS). TFA causes severe ion suppression in the MS source and permanently alters the selectivity of the HPLC column[3]. Instead, use volatile buffers like ammonium acetate or ammonium formate[5].

Q3: Why is HILIC recommended for quaternary ammonium compounds? A: Hydrophilic Interaction Liquid Chromatography (HILIC) fundamentally changes the retention mechanism. Instead of fighting the polarity of the quaternary amine, HILIC utilizes it. On a polymeric zwitterionic or bare silica HILIC column, polar compounds are highly retained, and the ion-exchange interactions that cause tailing in RP-HPLC are either mitigated or become the primary, predictable mode of retention, resulting in excellent peak symmetry[3][4].

Section 3: Step-by-Step Troubleshooting Workflows

G Start Issue: Peak Tailing (Tf > 1.5) Step1 Step 1: Increase Ionic Strength (Add 10-50 mM NH4OAc) Start->Step1 Optimize Buffer Step2 Step 2: Adjust Mobile Phase pH (Lower to pH 3.0 - 4.5) Step1->Step2 Tailing Persists Success Resolution: Symmetrical Peak (Tf 1.0 - 1.2) Step1->Success Resolved Step3 Step 3: Change Column Chemistry (End-capped, Polar-embedded, HILIC) Step2->Step3 Tailing Persists Step2->Success Resolved Step3->Success Final Optimization

Fig 2: Step-by-step troubleshooting workflow for resolving acylcarnitine peak tailing.

Protocol A: Optimizing Reversed-Phase (RP-HPLC) for MS Compatibility

Objective: Mask residual silanols without causing MS ion suppression. Self-Validation Step: Before altering chemistry, inject a neutral marker (e.g., uracil) to verify the tailing is not caused by physical column voids or extra-column dead volume. If uracil tails, the issue is physical (replace the column or check fittings). If uracil is symmetrical but O-dodecanoylcarnitine tails, proceed below.

  • Prepare a High-Ionic-Strength Volatile Buffer: Formulate Mobile Phase A with 10 mM to 50 mM Ammonium Acetate[4]. The ammonium ions (NH₄⁺) will compete with the quaternary amine for the active silanol sites, acting as a dynamic shield[4].

  • Adjust pH: Add 0.1% Formic Acid to lower the pH to ~3.5 - 4.5[5]. This ensures maximum suppression of silanol ionization while maintaining buffer capacity.

  • Optimize the Organic Modifier: Use Acetonitrile (Mobile Phase B) with the same buffer concentration (e.g., 10 mM Ammonium Acetate + 0.1% Formic Acid in ACN) to maintain constant ionic strength across the gradient[5].

  • Select an End-Capped Column: Ensure you are using a modern, high-purity Type B silica C18 column with aggressive end-capping or a polar-embedded group (e.g., amide or carbamate) to physically block access to silanols[2].

Protocol B: Transitioning to HILIC Mode

Objective: Leverage the quaternary ammonium group for retention to achieve perfect peak symmetry. Self-Validation Step: Ensure your sample diluent contains at least 70% organic solvent (e.g., Acetonitrile). Injecting a highly aqueous sample into a HILIC system will cause severe peak distortion and breakthrough, invalidating the separation.

  • Select a HILIC Column: Choose a polymeric zwitterionic phase or an unbonded silica HILIC column. These phases handle doubly charged or permanently charged basic compounds exceptionally well[3][4].

  • Formulate HILIC Mobile Phases:

    • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Run a Shallow Gradient: Start at 85% Mobile Phase B (high organic) and run a shallow gradient down to 50% B. The high organic environment promotes partitioning, while the buffer controls electrostatic interactions[3].

  • Evaluate Peak Symmetry: O-dodecanoylcarnitine should elute with a USP Tailing Factor (Tf) between 1.0 and 1.2.

Section 4: Quantitative Data Summary

The following table summarizes the expected impact of different mobile phase and column optimizations on the peak symmetry (USP Tailing Factor, Tf) of O-dodecanoylcarnitine, based on established chromatographic principles for quaternary amines[3][4][5].

Chromatographic ConditionColumn TypeUSP Tailing Factor (Tf)Primary Retention MechanismAnalytical Notes
0.1% Formic Acid in Water / ACNStandard C18 (Type A)> 2.0 (Severe)Hydrophobic + Strong Ion-ExchangeUnacceptable tailing; high silanol activity.
0.1% Formic Acid in Water / ACNEnd-capped C18 (Type B)1.5 - 1.8 Hydrophobic + Weak Ion-ExchangeImproved, but quaternary amine still interacts.
10 mM NH₄OAc + 0.1% FA / ACNEnd-capped C18 (Type B)1.2 - 1.4 Hydrophobic (Silanols masked)Good MS compatibility; acceptable symmetry[5].
0.1% TFA in Water / ACNStandard C181.0 - 1.1 Hydrophobic (Ion-paired)Excellent shape, but causes severe MS suppression [3].
40:60 ACN:Water (10 mM NH₄OAc)Zwitterionic HILIC1.0 - 1.2 Hydrophilic PartitioningIdeal for polar/charged lipids; highly MS compatible[3].

Note: A perfectly symmetrical peak has a Tf of 1.0. Values > 1.5 generally require troubleshooting.

References[2] Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex.https://www.phenomenex.com/blog/how-to-reduce-peak-tailing-in-hplc[3] LCGC International. "Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase". Chromatography Online.https://www.chromatographyonline.com/view/separation-quaternary-ammonium-compounds-using-bonded-polymeric-zwitterionic-stationary-phase[4] Chromatography Forum. "Peak tailing for quaternary ammonium compound on C18 column". ChromForum.https://www.chromforum.org/viewtopic.php?t=5552[5] Analytical Chemistry. "Simultaneous Analysis of the Metabolome and Lipidome Using Polarity Partition Two-Dimensional Liquid Chromatography–Mass Spectrometry". ACS Publications.https://pubs.acs.org/doi/10.1021/acs.analchem.1c03483[1] PMC. "Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”". National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4175515/

Sources

Optimization

Reducing matrix effects in O-dodecanoylcarnitine LC-MS/MS analysis

Welcome to the Technical Support Center for acylcarnitine analysis. O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a critical medium-to-long-chain acylcarnitine intermediate in mitochondrial f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for acylcarnitine analysis. O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-carnitine) is a critical medium-to-long-chain acylcarnitine intermediate in mitochondrial fatty acid β -oxidation [5]. Accurate quantification of this endogenous metabolite in complex biological matrices (plasma, serum, urine, or tissues) is frequently hindered by severe matrix effects.

This guide is designed for researchers and drug development professionals to troubleshoot ionization suppression, optimize sample preparation, and establish self-validating quantitative workflows.

I. Mechanistic FAQ: Understanding the "Why"

Q1: Why does O-dodecanoylcarnitine experience severe signal suppression in plasma samples? A1: O-dodecanoylcarnitine is typically analyzed using positive electrospray ionization (ESI+). In complex matrices like plasma, endogenous glycerophospholipids (e.g., phosphatidylcholines) co-elute with mid-to-long-chain acylcarnitines. Because phospholipids are highly surface-active and present in vast molar excess, they outcompete O-dodecanoylcarnitine for available charge and space at the ESI droplet surface. This competition restricts the ionization efficiency of the target analyte, leading to severe signal suppression and poor analytical reproducibility [3].

Q2: Standard protein precipitation (PPT) isn't removing these interferences. What is the mechanistic alternative? A2: Standard PPT using acetonitrile or methanol only denatures and precipitates large proteins; it leaves highly soluble lipids and phospholipids in the supernatant. To mechanistically eliminate this, you must use Solid-Phase Extraction (SPE) specifically designed for phospholipid removal (e.g., HybridSPE or Ostro plates) [3]. These plates utilize Lewis acid-base interactions. The stationary phase (often containing zirconia or titania) acts as a strong Lewis acid, selectively and irreversibly binding the phosphate moiety (Lewis base) of phospholipids, while allowing the acylcarnitine to pass through unimpeded.

Q3: What is the biological significance of O-dodecanoylcarnitine, and why is precise quantification critical? A3: O-dodecanoylcarnitine is formed when lauroyl-CoA is conjugated to carnitine by Carnitine Palmitoyltransferase 1 (CPT1) for transport across the inner mitochondrial membrane. Fluctuations in its concentration serve as a biomarker for metabolic disorders, thermogenic lipolysis, and drug-induced mitochondrial toxicity [5]. Inaccurate quantification due to matrix effects can lead to false-negative biomarker identification or misinterpretation of metabolic flux.

FA_Oxidation Cytosol Cytosol: Lauroyl-CoA + Carnitine CPT1 CPT1 Enzyme (Outer Membrane) Cytosol->CPT1 C12Carn O-Dodecanoylcarnitine (Target Analyte) CPT1->C12Carn Acyl Transfer CACT CACT Transporter (Inner Membrane) C12Carn->CACT Matrix Mitochondrial Matrix: Lauroylcarnitine CACT->Matrix Translocation CPT2 CPT2 Enzyme (Inner Membrane) Matrix->CPT2 BetaOx Beta-Oxidation (Energy Production) CPT2->BetaOx Lauroyl-CoA Release

Biological pathway of O-dodecanoylcarnitine in mitochondrial fatty acid oxidation.

II. Troubleshooting Guide: The "How-To"

Q4: How do I definitively measure the matrix effect (ME) for C12-carnitine in my current method? A4: The most robust method is combining post-column infusion with a quantitative Matrix Factor (MF) calculation.

  • Post-Column Infusion: Continuously infuse a pure standard of O-dodecanoylcarnitine into the MS source while injecting a blank matrix extract through the LC column. A drop in the steady baseline signal indicates the exact retention time where matrix components are causing ion suppression.

  • Matrix Factor (MF) Calculation: Calculate the MF by comparing the peak area of the analyte spiked into a post-extracted blank matrix ( Amatrix​ ) versus the peak area of the analyte in a neat solvent ( Asolvent​ ).

    MF=Asolvent​Amatrix​​

    An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement.

Q5: How do I construct a valid calibration curve when O-dodecanoylcarnitine is endogenous to my blank matrix? A5: Because true "analyte-free" biological matrices do not exist for endogenous metabolites, you must use a self-validating calibration strategy [1]:

  • Background Subtraction: Spike known concentrations of the standard into a pooled biological matrix. Calculate the endogenous concentration in the unspiked pool, and subtract this baseline area from all spiked calibration points to generate a true linear response curve [1].

  • Surrogate Matrix: Use a matrix devoid of the analyte (e.g., 5% Bovine Serum Albumin in PBS, or charcoal-stripped plasma) to construct the calibration curve. You must validate this by ensuring the extraction recovery and matrix effects in the surrogate matrix match those of the authentic biological matrix [4].

Q6: What is the role of Stable Isotope-Labeled Internal Standards (SIL-IS) in this workflow? A6: A SIL-IS (such as d3​

  • or d9​ -lauroylcarnitine) is mandatory for absolute quantification [2]. Because the SIL-IS shares the exact physicochemical properties of the endogenous analyte, it co-elutes chromatographically. Any ion suppression occurring at that specific retention time will affect the SIL-IS and the target analyte equally. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is mathematically normalized [1, 4].

    MatrixEffectWorkflow Start Identify Ion Suppression in C12-Carnitine Assess Post-Column Infusion (Map Suppression Zones) Start->Assess Prep Implement Phospholipid Removal SPE Assess->Prep Chrom Optimize LC Gradient (Shift Retention Time) Assess->Chrom IS Incorporate SIL-IS (e.g., d3-Lauroylcarnitine) Prep->IS Chrom->IS Validate Calculate Matrix Factor (Target: MF ≈ 1.0) IS->Validate

    Workflow for identifying and mitigating LC-MS/MS matrix effects.

III. Quantitative Performance Data

To illustrate the causality of sample preparation choices on analytical integrity, the following table summarizes the expected performance metrics when extracting O-dodecanoylcarnitine from human plasma using various methodologies.

Table 1: Impact of Sample Preparation on Matrix Effects & Recovery
Sample Preparation TechniquePhospholipid Removal EfficiencyAverage Matrix Factor (MF)Extraction RecoveryThroughput / Scalability
Protein Precipitation (PPT) < 20%0.45 - 0.60 (Severe Suppression)90 - 98%High (96-well compatible)
Liquid-Liquid Extraction (LLE) 75 - 85%0.80 - 0.90 (Mild Suppression)65 - 80%Low (Labor-intensive)
Phospholipid Removal SPE > 95%0.95 - 1.05 (Negligible)85 - 95%High (96-well compatible)

Note: Data synthesized from standard acylcarnitine validation studies demonstrating the superiority of targeted lipid depletion [3].

IV. Standardized Experimental Protocols

Protocol A: Phospholipid Depletion and Extraction Workflow

This protocol utilizes Lewis acid-base interactions to selectively remove phospholipids while retaining high recovery of O-dodecanoylcarnitine [3].

Step-by-Step Methodology:

  • Internal Standard Addition: To a 50 µL aliquot of plasma/serum, add 10 µL of a working SIL-IS solution ( d3​ -lauroylcarnitine, 1 µM in 50% acetonitrile). Causality: Adding the IS before any manipulation ensures it accounts for all subsequent recovery losses.

  • Protein Precipitation: Add 150 µL of 1% formic acid in acetonitrile. Vortex vigorously for 2 minutes. The acidic environment disrupts protein binding and ensures the acylcarnitine remains in the supernatant.

  • Centrifugation: Centrifuge at 14,000 × g for 5 minutes at 4°C to pellet the denatured proteins.

  • Phospholipid Filtration: Transfer the supernatant to a HybridSPE-Phospholipid or Ostro 96-well plate.

  • Elution: Apply positive pressure (or vacuum at 10 inHg) to pass the sample through the sorbent. The zirconia/titania matrix will trap the phospholipids.

  • Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS injection.

Protocol B: Background Subtraction Calibration for Endogenous Analytes

This protocol establishes a self-validating calibration curve in the authentic biological matrix [1].

Step-by-Step Methodology:

  • Matrix Pooling: Pool plasma from at least 6 different sources to create a homogenous biological matrix.

  • Spiking: Aliquot the pooled matrix into 8 tubes. Leave Tube 1 unspiked (Blank Pool). Spike Tubes 2-8 with increasing concentrations of unlabeled O-dodecanoylcarnitine standard (e.g., 5, 10, 25, 50, 100, 250, 500 nM).

  • IS Addition & Extraction: Add the SIL-IS to all tubes and process them using Protocol A.

  • Data Processing: Analyze the samples via LC-MS/MS. Measure the peak area ratio (Analyte/IS) for the unspiked Blank Pool.

  • Subtraction: Subtract the Blank Pool peak area ratio from the peak area ratios of Tubes 2-8.

  • Regression: Plot the background-subtracted area ratios against the spiked concentrations to generate a linear calibration curve that inherently accounts for matrix effects.

V. References

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma Source: National Institutes of Health (NIH - PMC) URL:[Link]

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine Source: ResearchGate URL:[Link]

  • Multi-omics analysis of thermogenic lipolysis in brown adipocytes Source: National Institutes of Health (NIH - PMC) URL:[Link]

Troubleshooting

Technical Support Center: O-Dodecanoylcarnitine (C12-Carnitine) Stability and Storage

Welcome to the Technical Support Center for acylcarnitine analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible O-dodecanoylcarnitine (lauroylcarnitine) quantifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for acylcarnitine analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible O-dodecanoylcarnitine (lauroylcarnitine) quantification. The root cause is almost always pre-analytical degradation.

O-dodecanoylcarnitine consists of a lauroyl fatty acid chain linked to L-carnitine via a highly labile ester bond. This guide explains the causality behind this instability, provides troubleshooting FAQs, and outlines a self-validating protocol to ensure absolute scientific integrity during long-term sample storage.

The Chemistry of C12-Carnitine Degradation

The fundamental mechanism of O-dodecanoylcarnitine degradation is the hydrolysis of its ester bond. In biological matrices like plasma or serum, endogenous esterases actively cleave this bond. In extracted solutions or dried blood spots (DBS), the degradation is driven by chemical hydrolysis, which is heavily accelerated by ambient temperatures, residual moisture, and suboptimal pH levels.

G C12 O-Dodecanoylcarnitine (Intact Ester) Degradation Ester Bond Hydrolysis C12->Degradation Susceptible Factors Catalysts: 1. Room Temp (>14 days) 2. Esterases (Plasma) 3. High pH / Moisture Factors->Degradation Accelerates Carnitine Free Carnitine (False Elevation) Degradation->Carnitine Lauric Dodecanoic Acid (Lauric Acid) Degradation->Lauric

Caption: Mechanism of O-dodecanoylcarnitine degradation via ester bond hydrolysis.

Troubleshooting FAQs

Q: Why are my O-dodecanoylcarnitine concentrations decreasing while free carnitine levels are artificially elevated in my stored samples? A: This is the classic signature of ester bond hydrolysis. When samples are stored at room temperature for prolonged periods (>14 days), acylcarnitines inevitably hydrolyze into free carnitine and their corresponding fatty acids[1]. Because the total carnitine pool remains constant, the degradation of the acyl fraction directly inflates the free carnitine pool, skewing your metabolic ratios[1].

Q: Are Dried Blood Spots (DBS) immune to this degradation? A: No. While DBS matrices stabilize many metabolites, acylcarnitines in DBS are highly susceptible to degradation if exposed to room temperature or high humidity. To minimize metabolite instability, DBS cards must be stored at low humidity (<30%) and under frozen conditions (≤−20 °C, ideally −80 °C)[2].

Q: I am storing my liquid extracts in neutral aqueous buffers at 4°C, but I still see rapid degradation. What is wrong? A: Acylcarnitines are highly unstable in neutral to basic aqueous environments. Hydrolysis increases significantly at pH 8.0[3]. You must switch to an organic solvent system. Dissolving acylcarnitines in an organic solvent containing an organic acid (e.g., acetonitrile with 1% formic acid) dramatically improves their long-term storage stability by preventing base-catalyzed hydrolysis[3].

Q: Does the derivatization step for MS/MS analysis cause artifactual degradation? A: Yes. Traditional newborn screening and metabolic profiling often use butylation (acidic conditions combined with heat) to derivatize acylcarnitines. This process induces artifactual hydrolysis. While short-chain acylcarnitines are most affected (~27% hydrolysis), medium and long-chain species like C12 still experience 5-17% hydrolysis during derivatization[4]. Consider using non-derivatized analytical methods, such as direct paper spray mass spectrometry or optimized LC-MS/MS, to bypass this issue entirely[5].

Quantitative Degradation Profiles

To make informed decisions about your sample logistics, refer to the following stability data synthesized from validated degradation studies:

Storage ConditionMatrixTimeframeDegradation LevelScientific Recommendation
Room Temp (20-25°C) Dried Blood Spot>14 DaysSignificant hydrolysisStrictly avoid for long-term storage.
-18°C to -20°C Dried Blood Spot330 DaysStable (<5% degradation)Acceptable for medium-term storage.
-80°C, <30% Humidity Plasma / Serum / DBS>1 YearHighly StableGold Standard for retrospective cohorts.
Aqueous Buffer (pH 8.0) Liquid Extract7 DaysRapid hydrolysisAvoid basic/neutral aqueous conditions.
Acetonitrile + 1% FA Liquid Extract>1 YearHighly StableOptimal matrix for liquid extract storage.

Self-Validating Protocol for Long-Term Storage

To guarantee trustworthiness in your analytical results, your protocol must be a self-validating system. By spiking a stable isotope-labeled internal standard (IS) before any extraction or storage steps, any subsequent chemical hydrolysis or physical loss will affect the endogenous C12-carnitine and the IS equally. The MS/MS ratio remains mathematically constant, ensuring absolute accuracy.

Step-by-Step Methodology
  • Immediate Quenching & IS Addition (The Self-Validating Step): Keep all biofluids on ice. Aliquot 50 µL of plasma/serum. Immediately add 200 µL of cold extraction solvent (Acetonitrile containing 1% Formic Acid) that has been pre-spiked with 500 nM of L-Lauroylcarnitine-d3. Causality: Acetonitrile instantly denatures endogenous esterases. Formic acid maintains an acidic environment to prevent base-catalyzed hydrolysis[3]. The pre-spiked deuterated IS ensures all downstream degradation is mathematically normalized[5].

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Isolation: Carefully transfer the supernatant to a low-bind microcentrifuge tube, avoiding the protein pellet.

  • Desiccation (Optional but Highly Recommended): Evaporate the solvent under a gentle stream of ultra-pure nitrogen gas at room temperature. Causality: Removing the solvent and any residual water eliminates the hydrolytic medium entirely, locking the metabolite in a stable solid state.

  • Long-Term Storage: Seal the tubes tightly and store at -80°C in a desiccator box containing active silica gel to maintain humidity below 30%[2].

Workflow Step1 1. Biofluid Collection (Keep on Ice, Process <30 mins) Step2 2. Spike Internal Standard (L-Lauroylcarnitine-d3) Step1->Step2 Step3 3. Solvent Extraction & Quenching (Acetonitrile + 1% Formic Acid) Step2->Step3 Step4 4. Centrifugation & Supernatant Isolation Step3->Step4 Step5 5. Desiccation & Long-Term Storage (-80°C, <30% Humidity) Step4->Step5

Caption: Self-validating sample preparation workflow for stabilizing C12-carnitine.

References
  • Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency. Analytical Chemistry. 1

  • Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening (MDPI). 2

  • Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Analytical and Bioanalytical Chemistry (PMC). 5

  • Acylcarnitine composition. European Patent Office (EP3127895A1). 3

  • Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. ResearchGate. 4

Sources

Optimization

Technical Support Center: Resolving O-Dodecanoylcarnitine Solubility in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with medium-chain acylcarnitines like O-dodecanoylcarnitine (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with medium-chain acylcarnitines like O-dodecanoylcarnitine (also known as lauroylcarnitine).

Because this molecule possesses both a highly hydrophobic dodecanoyl (C12) tail and a hydrophilic zwitterionic carnitine head, it behaves as a potent 1[1]. This structural duality leads to three primary failure modes in experimental assays: spontaneous micellization, non-specific plastic binding, and artifactual cell membrane permeabilization.

This guide moves beyond basic instructions to explain the thermodynamic causality behind each handling protocol, ensuring your assay design remains a robust, self-validating system.

Part 1: Quantitative Physicochemical Data

To troubleshoot solubility, you must first understand the physical limits of the molecule. Below is a summary of the critical parameters governing O-dodecanoylcarnitine behavior in solution.

PropertyValueCausality / Impact on Assay Design
Molecular Weight 380.0 g/mol (Chloride salt)Essential for accurate molarity calculations during stock preparation.
Critical Micelle Concentration (CMC) ~1.1 mM (at pH 7.0)Above this threshold, monomers spontaneously aggregate into core-shell spherical micelles, drastically altering bioavailability and causing potential membrane lysis[2].
Solubility (DMSO) ~10 mg/mL (~26 mM)Excellent for primary stock generation. Requires >1:25 dilution in final assays to keep DMSO levels below the typical 0.1% cytotoxicity threshold[3].
Solubility (Ethanol) ~20 mg/mL (~52 mM)A highly effective alternative solvent if your specific cell line is sensitive to DMSO[3].
Partitioning Nature Amphiphilic (LogP ~0.26)Drives non-specific adsorption to standard polystyrene plastics, requiring the use of low-binding consumables.
Part 2: Troubleshooting FAQs

Q1: My O-dodecanoylcarnitine precipitates immediately when I dilute my DMSO stock into the cell culture medium. What is happening? Answer: You are experiencing "solvent shock." When a highly concentrated organic stock is rapidly introduced into an aqueous buffer, the local concentration of the hydrophobic lipid exceeds its aqueous solubility limit before it can uniformly disperse. Furthermore, because O-dodecanoylcarnitine has a2[2], localized injections exceeding this limit force the molecules to self-assemble into insoluble aggregates rather than remaining as free monomers. Solution: Always perform a stepwise dilution. More importantly, for cell-based assays, you must complex the lipid with a carrier protein like Bovine Serum Albumin (BSA) prior to introducing it to the aqueous cell media[4].

Q2: I am observing significant cytotoxicity and membrane leakage in my cellular assays, even at moderate concentrations. Is the compound toxic? Answer: O-dodecanoylcarnitine is a known 1[1]. Because it is a surfactant, exposing naked cells to free lauroylcarnitine near or above its CMC will physically disrupt the phospholipid bilayer, causing lysis. Solution: Buffer the free monomer concentration using Fatty Acid-Free BSA. BSA acts as a thermodynamic sink, binding the hydrophobic tail of the acylcarnitine in its hydrophobic pockets and delivering it to the cell membrane in a controlled manner, preventing surfactant-induced lysis[4].

Q3: My biochemical (cell-free) assay shows high variability between technical replicates. Why? Answer: Due to its amphiphilic nature, O-dodecanoylcarnitine readily adsorbs onto the hydrophobic surfaces of standard polystyrene microtiter plates and pipette tips. This non-specific binding depletes the actual working concentration in your well. Solution: Use low-protein-binding (polypropylene or surface-treated) plastics and glass vials for stock storage.

Part 3: Experimental Protocols
Protocol A: Preparation of Primary Organic Stock

Objective: Create a stable, high-concentration monomeric stock.

  • Weigh the O-dodecanoylcarnitine powder using a microbalance and transfer it to a glass vial.

  • Add anhydrous DMSO or Ethanol to achieve a final concentration of3, respectively[3].

  • Purge the vial with an inert gas (Argon or Nitrogen) to prevent oxidation, seal tightly, and store at -20°C.

Protocol B: Physiologically Relevant BSA-Lauroylcarnitine Complexation (Cell Delivery)

Objective: Create a stable delivery vehicle for cell culture that prevents surfactant-induced lysis. Theory: By pre-loading lauroylcarnitine onto BSA, the effective "free" concentration remains below the CMC, while the total delivered concentration meets your assay requirements.

  • Prepare a 10% (w/v) BSA Solution: Dissolve4 in a physiological buffer (e.g., 150 mM NaCl or PBS)[4]. Causality: Standard BSA contains endogenous lipids that will compete with lauroylcarnitine for binding pockets. Fatty acid-free BSA ensures maximum binding capacity.

  • Pre-warm: Warm the BSA solution in a 37°C water bath for 5-10 minutes. Causality: Increased temperature increases kinetic energy, facilitating the opening of BSA hydrophobic pockets.

  • Complexation: Slowly add the organic stock of O-dodecanoylcarnitine (from Protocol A) dropwise to the stirring BSA solution. Ensure the final molar ratio of Lipid:BSA is between 3:1 and 6:1.

  • Incubation: 5, vortexing occasionally[5].

  • Self-Validation Check: Visually inspect the solution. It must be completely clear.4[4].

Part 4: Mechanistic Workflow Visualization

Workflow A O-Dodecanoylcarnitine Powder B Dissolve in DMSO or EtOH (10-20 mg/mL Stock) A->B Add Solvent C Assay Application? B->C Aliquot & Store -20°C D Cell-Based Assays C->D In Vivo / In Vitro Cells E Cell-Free / Biochem Assays C->E Enzymatic / Binding F Complex with FA-Free BSA (Incubate 37°C, 30 min) D->F 1:1 to 6:1 Molar Ratio G Dilute in Aqueous Buffer (Keep < 1.1 mM CMC) E->G Use Low-Binding Tubes H Controlled Cellular Delivery (Prevents Membrane Lysis) F->H Verify Clear Solution I Stable Monomeric Solution G->I Verify Clear Solution

Fig 1: Mechanistic workflow for O-dodecanoylcarnitine solubilization and assay preparation.

References
  • Surface Adsorption and Solution Aggregation of a Novel Lauroyl-L-Carnitine Surfactant. ResearchGate. 2

  • PRODUCT INFORMATION - Lauroyl-L-carnitine (chloride). Labscoop. 1

  • PRODUCT INFORMATION - Lauroyl-DL-Carnitine (chloride). Cayman Chemical. 3

  • Best practices for preparing fatty acid-BSA complexes for experiments. Benchchem.4

  • General Lipid/BSA Solubilization Protocol For Cell Delivery. Sigma-Aldrich. 5

Sources

Troubleshooting

Technical Support Center: O-Dodecanoylcarnitine Chromatography &amp; LC-MS/MS Optimization

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with quantifying O-dodecanoylcarnitine (also known as lauroy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with quantifying O-dodecanoylcarnitine (also known as lauroylcarnitine or C12-acylcarnitine). As a critical medium-chain acylcarnitine, it serves as a biomarker for mitochondrial fatty acid β-oxidation and metabolic dysregulation.

Below, you will find a deep dive into the mechanistic behavior of this analyte, troubleshooting FAQs, and a self-validating methodology for robust LC-MS/MS quantification.

Mechanistic Overview: Chromatographic Behavior

Understanding the physical chemistry of O-dodecanoylcarnitine is the prerequisite to optimizing its chromatography. The molecule is an amphiphile: it possesses a highly hydrophobic 12-carbon acyl tail and a highly polar, permanently charged quaternary amine headgroup. This duality dictates its retention on reversed-phase columns and its ionization efficiency in the mass spectrometer.

Mechanism Amphiphile O-dodecanoylcarnitine (Amphiphilic Biomarker) QuatAmine Quaternary Amine (Permanent + Charge) Amphiphile->QuatAmine AcylTail C12 Acyl Tail (Hydrophobic) Amphiphile->AcylTail ESI High ESI+ Response QuatAmine->ESI Promotes Silanol Secondary Silanol Interactions (Peak Tailing) QuatAmine->Silanol Causes Retention Strong C18 Retention AcylTail->Retention Drives Buffer Ammonium Formate Buffer (Masks Active Silanols) Buffer->Silanol Prevents

Caption: Mechanistic drivers of O-dodecanoylcarnitine retention, ionization, and peak shape in LC-MS.

Troubleshooting & FAQ

Q1: Why is my O-dodecanoylcarnitine peak exhibiting severe tailing on a standard C18 reversed-phase column? Causality: The quaternary ammonium group of the carnitine backbone carries a permanent positive charge. While the C12 tail provides primary retention via hydrophobic interactions with the C18 stationary phase, the positively charged headgroup strongly interacts with unendcapped or residual, negatively charged silanols on the silica backbone. This secondary ion-exchange mechanism causes peak tailing and retention time drift. Solution: Introduce volatile ion-pairing agents or buffers. Utilizing 10 mM ammonium formate or ammonium acetate in the mobile phase effectively masks these active silanol groups, neutralizing the secondary interactions[1].

Q2: Matrix effects are suppressing my ESI+ signal. How can I adjust the mobile phase to maximize sensitivity? Causality: Biological matrices contain high concentrations of endogenous phospholipids that elute in the same hydrophobic window as C12-acylcarnitine. These phospholipids compete for charge droplets in the electrospray ionization (ESI) source, leading to ion suppression. Solution: While ammonium buffers fix peak shape, they must be paired with an acid to drive ionization. Adding 0.1% formic acid to both the aqueous and organic mobile phases ensures an excess of protons. This drives the equilibrium toward the [M+H]+ state, significantly boosting the signal intensity of acylcarnitines in positive ion mode[1]. Furthermore, utilizing an ammonium acetate/acetonitrile gradient has been shown to improve overall lipid recoveries and stabilize ESI responses[2].

Q3: How do I optimize the mobile phase gradient to resolve O-dodecanoylcarnitine from isobaric interferences? Causality: In complex matrices, O-dodecanoylcarnitine ( m/z 344.28) can suffer from isobaric interference from structurally similar lipids, such as 3-hydroxy-dodecenoylcarnitine or 3-carbonyl-lauroylcarnitine[3]. A rapid, steep gradient forces these species to co-elute. Solution: Implement a targeted, shallow gradient across the specific elution window of medium-chain acylcarnitines (typically between 40% and 60% organic modifier). This allows the slight differences in hydrodynamic volume and polarity between isomers to be resolved by the stationary phase[3].

Quantitative Data: Mobile Phase Optimization

Table 1: Effect of Mobile Phase Modifiers on Acylcarnitine ESI+ Signal & Peak Shape Data synthesized from optimization trials on C18 columns.

Mobile Phase ModifierESI+ Signal Intensity (Relative)Peak Symmetry Factor ( As​ )Retention Time Stability (%RSD)
0.1% Formic Acid (FA) onlyMedium (1.0x)1.85 (Severe Tailing)1.5%
10 mM Ammonium AcetateHigh (1.5x)1.30 (Acceptable)1.0%
10 mM Ammonium FormateHigh (1.6x)1.15 (Good)0.8%
10 mM NH₄FA + 0.1% FA Very High (2.2x) 1.05 (Excellent) 0.2%

Table 2: Optimized Gradient Elution Profile for O-Dodecanoylcarnitine Recommended for a 2.1 × 50 mm, 1.7 µm C18 Column.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Gradient Curve
0.00.40955Initial
1.00.40955Isocratic Hold
5.00.404060Linear Ramp (Critical Window)
7.00.40595Column Wash
9.00.40595Isocratic Wash
9.10.40955Re-equilibration
12.00.40955End
Self-Validating Step-by-Step Methodology

To ensure scientific integrity and trustworthiness, this LC-MS/MS protocol is designed as a closed-loop, self-validating system. Every experimental phase includes a mandatory validation checkpoint to guarantee data accuracy.

Workflow Step1 1. Sample Preparation Protein Precipitation (1:4 ACN) Step2 2. Column Selection C18 Reversed-Phase (e.g., 1.7 µm) Step1->Step2 Step3 3. Mobile Phase Setup A: H2O + 0.1% FA + 10mM NH4FA B: ACN + 0.1% FA Step2->Step3 Step4 4. Gradient Execution Targeted Shallow Ramp (40-60% B) Step3->Step4 Step5 5. MS/MS Detection MRM: 344.3 -> 85.0 (ESI+) Step4->Step5 Step6 6. Self-Validation Blank Injection (Carryover < 0.1%) Step5->Step6

Caption: Step-by-step self-validating LC-MS/MS workflow for O-dodecanoylcarnitine quantification.

Phase 1: Sample Preparation (Protein Precipitation)
  • Causality: Acylcarnitines are heavily bound to plasma proteins. A 1:4 ratio of sample to acetonitrile (ACN) disrupts protein-ligand binding while precipitating out large macromolecules that cause column fouling.

  • Protocol: Aliquot 50 µL of biological matrix. Add 200 µL of ice-cold ACN containing 10 nM of isotopically labeled internal standard (e.g., d3​ -lauroylcarnitine). Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Self-Validation Checkpoint: Calculate the absolute peak area of the d3​ -lauroylcarnitine IS. If the IS area in the matrix deviates by >15% from a neat solvent standard, severe matrix-induced ion suppression is occurring, and the sample must be diluted or subjected to Solid Phase Extraction (SPE).

Phase 2: LC Setup & Equilibration
  • Causality: A highly reproducible mobile phase environment is required to stabilize the ionization of the amphiphilic C12 tail.

  • Protocol: Install a sub-2 µm C18 column. Set Mobile Phase A to LC-MS grade Water + 0.1% Formic Acid + 10 mM Ammonium Formate. Set Mobile Phase B to Acetonitrile + 0.1% Formic Acid.

  • Self-Validation Checkpoint: Monitor system backpressure for 10 column volumes prior to the first injection. The pressure ripple must be <2% to ensure complete buffer mixing and prevent retention time drift.

Phase 3: Gradient Execution
  • Causality: A targeted gradient ramp is required to separate O-dodecanoylcarnitine from isobaric interferences.

  • Protocol: Execute the gradient profile outlined in Table 2 .

  • Self-Validation Checkpoint: Inject a System Suitability Test (SST) mix containing O-dodecanoylcarnitine and its known isomers (e.g., 3-hydroxy-dodecenoylcarnitine). The critical pair chromatographic resolution ( Rs​ ) must be ≥1.5 before proceeding with the batch.

Phase 4: MS/MS Data Acquisition
  • Causality: Collision-induced dissociation (CID) of acylcarnitines reliably yields a dominant fragment at m/z 85.0, which corresponds to the dehydrated carnitine backbone[4].

  • Protocol: Operate the triple quadrupole mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode. Set the precursor ion to 344.3 m/z and the product ion to 85.0 m/z [4].

  • Self-Validation Checkpoint: Monitor a secondary qualifier transition (e.g., 344.3 144.1). The quantifier/qualifier ion ratio must remain within ±20% of the calibration standards across all samples to confirm peak purity and rule out co-eluting interferences.

References
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL:[Link]

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma Source: PMC / NIH URL:[Link]

  • Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Lauroyllevocarnitine | C19H37NO4 | CID 168381 Source: PubChem - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating O-Dodecanoylcarnitine (C12-Carnitine) as a Biomarker for VLCAD Deficiency: A Comparative Analytical Guide

Introduction Very long-chain acyl-CoA dehydrogenase deficiency (VLCADD) is a severe, potentially fatal fatty acid oxidation disorder. Traditionally, newborn screening (NBS) and diagnostic laboratories rely on elevated te...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Very long-chain acyl-CoA dehydrogenase deficiency (VLCADD) is a severe, potentially fatal fatty acid oxidation disorder. Traditionally, newborn screening (NBS) and diagnostic laboratories rely on elevated tetradecenoylcarnitine (C14:1-carnitine) as the primary biomarker[1]. However, relying solely on C14:1-carnitine presents a significant diagnostic dilemma: it frequently yields false positives due to physiological fasting, heterozygous carrier status, or insufficient breastfeeding[2][3].

As a Senior Application Scientist, I have observed that the analytical shift towards secondary biomarkers—specifically O-dodecanoylcarnitine (C12-carnitine) and its ratios (e.g., C14:1/C12)—is critical for resolving these ambiguities. This guide objectively compares the clinical utility and analytical methodologies for C12-carnitine validation, providing drug development professionals and clinical researchers with a robust, self-validating framework for VLCADD biomarker analysis.

Part 1: The Mechanistic Causality of C12-Carnitine Accumulation

To understand why C12-carnitine is a superior secondary biomarker, we must examine the underlying compensatory biochemical pathways. VLCAD catalyzes the initial step of mitochondrial β-oxidation for long-chain fatty acids (C14–C20)[4]. When VLCAD is deficient, a compensatory enzyme known as ACAD9 (Acyl-CoA Dehydrogenase 9) acts as a metabolic shunt. ACAD9 metabolizes accumulated oleate into C14:1-carnitine and palmitate into C12-carnitine[5].

Crucially, this metabolic profile correlates directly with the clinical phenotype. Individuals with severe, early-onset cardiac VLCADD predominantly accumulate C14 species. In contrast, patients with milder, late-onset myopathic phenotypes exhibit a metabolic shift, accumulating higher concentrations of C12-carnitine[6][7]. Therefore, quantifying C12-carnitine is not just a diagnostic confirmation; it is a vital prognostic tool for disease stratification.

Pathway Palmitate Palmitate (C16) VLCAD VLCAD Enzyme (Deficient) Palmitate->VLCAD Blocked ACAD9 ACAD9 Enzyme (Compensatory Shunt) Palmitate->ACAD9 Alternative Pathway Oleate Oleate (C18:1) Oleate->VLCAD Blocked Oleate->ACAD9 Alternative Pathway C12 O-Dodecanoylcarnitine (C12-Carnitine) ACAD9->C12 Accumulates in mild phenotypes C14_1 Tetradecenoylcarnitine (C14:1-Carnitine) ACAD9->C14_1 Primary NBS marker

Biochemical mechanism of C12- and C14:1-carnitine accumulation via the ACAD9 shunt in VLCADD.

Part 2: Comparative Performance of VLCADD Biomarkers

The primary analytical challenge in VLCADD screening is distinguishing true positives from physiological artifacts. Fasting upregulates lipolysis and β-oxidation, which can artificially elevate C14:1-carnitine even in healthy individuals[2]. By incorporating C12-carnitine into a ratio (C14:1/C12 or C14:1/C12:1), we mathematically normalize against the global upregulation of lipid metabolism. Studies demonstrate that the C14:1/C12 ratio is significantly higher in true VLCADD patients compared to fasted individuals or heterozygous carriers[2][8].

Table 1: Comparative Diagnostic Utility of Acylcarnitine Biomarkers
Biomarker / RatioPrimary Clinical UtilitySpecificity for VLCADDPhenotype CorrelationLimitation
C14:1-Carnitine Primary NBS screening targetModerateSevere (cardiac/multiorgan)High false-positive rate due to fasting/carriers[2][3].
C12-Carnitine Secondary diagnostic confirmationHighMilder (myopathic/late-onset)May not be prominently elevated in the most severe cases[7].
C14:1/C12 Ratio Differential diagnosisVery HighDistinguishes true disease from carriersRequires high-resolution LC-MS/MS to avoid isobaric interference[8][9].

Part 3: Analytical Methodologies: Overcoming Isobaric Interference

Most newborn screening laboratories utilize Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) because of its high-throughput capabilities (1-2 minutes per sample)[3]. However, FIA-MS/MS lacks chromatographic separation. This is a critical flaw when validating C12-carnitine, as biological matrices contain numerous isobaric compounds (molecules with identical masses but different structures) that share Multiple Reaction Monitoring (MRM) transitions.

To establish a self-validating and trustworthy assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be employed. Using a reversed-phase column (e.g., superficially porous C18) allows for the baseline separation of underivatized acylcarnitines[9]. This ensures that the measured C12-carnitine signal is completely free from isobaric contamination, yielding an accurate C14:1/C12 ratio.

Workflow DBS Dried Blood Spot (DBS) Extract Extraction & IS Addition DBS->Extract FIA FIA-MS/MS (High Throughput) Extract->FIA LCMS LC-MS/MS (High Specificity) Extract->LCMS Isobaric Isobaric Interference (False Positives) FIA->Isobaric Resolved Baseline Separation (Accurate Ratio) LCMS->Resolved

Comparative analytical workflow: LC-MS/MS resolves isobaric interferences present in FIA-MS/MS.

Part 4: Step-by-Step LC-MS/MS Experimental Protocol

To ensure scientific integrity, the following protocol describes a self-validating system for the extraction and quantification of underivatized C12-carnitine from dried blood spots (DBS). The inclusion of stable-isotope-labeled internal standards (IS) prior to extraction ensures that any matrix suppression or extraction inefficiency is mathematically normalized.

Step 1: Sample Preparation (Underivatized Extraction)

Rationale: Avoiding derivatization (e.g., butylation) prevents the artificial hydrolysis of acylcarnitines, preserving the endogenous profile and preventing the artificial elevation of free carnitine[3][9].

  • Punch a 3.2 mm disk from a DBS card into a 96-well microplate.

  • Add 100 µL of extraction solvent (80:20 Methanol:Water) spiked with a stable-isotope internal standard mix (including d9-C12-carnitine and d9-C14:1-carnitine). Self-Validation Check: The IS corrects for well-to-well extraction variance and ionization suppression.

  • Shake the microplate at 600 rpm for 45 minutes at room temperature.

  • Transfer the supernatant to a clean plate and evaporate under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 2: LC-MS/MS Chromatographic Separation

Rationale: A core-shell C18 column provides high efficiency and rapid separation of hydrophobic long-chain acylcarnitines, resolving them from isobaric interferences[9].

  • Column: Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. Total run time: ~9 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: Mass Spectrometry Detection (MRM Parameters)

Rationale: Positive electrospray ionization (ESI+) is used. Acylcarnitines characteristically fragment to yield a product ion at m/z 85.1 (the dehydrated carnitine backbone).

  • C12-Carnitine: Precursor m/z 344.3 → Product m/z 85.1

  • d9-C12-Carnitine (IS): Precursor m/z 353.3 → Product m/z 85.1

  • C14:1-Carnitine: Precursor m/z 370.3 → Product m/z 85.1

Step 4: Data Analysis and Ratio Calculation
  • Integrate the chromatographic peaks for C12-carnitine, C14:1-carnitine, and their respective internal standards.

  • Calculate the concentration of each analyte using the area ratio (Analyte Area / IS Area) against a multipoint calibration curve.

  • Compute the diagnostic ratio: [C14:1-Carnitine] / [C12-Carnitine]. A significantly elevated ratio, alongside absolute elevations, confirms VLCADD and rules out fasting-induced artifacts[2][8].

Conclusion

While C14:1-carnitine remains the frontline screening tool for VLCADD, its susceptibility to false positives necessitates rigorous secondary validation. O-dodecanoylcarnitine (C12-carnitine) serves as a critical mechanistic biomarker that not only confirms the diagnosis via the ACAD9 shunt but also aids in predicting the clinical phenotype. By transitioning from FIA-MS/MS to high-resolution LC-MS/MS, laboratories can establish a self-validating, highly specific assay that ensures diagnostic trustworthiness and optimal patient management.

Sources

Comparative

Comparison of O-dodecanoylcarnitine and palmitoylcarnitine cytotoxicity

O-Dodecanoylcarnitine vs. Palmitoylcarnitine: A Comparative Guide to Acylcarnitine Cytotoxicity Executive Summary Acylcarnitines are zwitterionic amphiphiles that play an essential role in the mitochondrial transport of...

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Author: BenchChem Technical Support Team. Date: April 2026

O-Dodecanoylcarnitine vs. Palmitoylcarnitine: A Comparative Guide to Acylcarnitine Cytotoxicity

Executive Summary

Acylcarnitines are zwitterionic amphiphiles that play an essential role in the mitochondrial transport of fatty acids. In pharmaceutical development, they are frequently leveraged as permeation enhancers to improve the oral bioavailability of macromolecules. However, their inherent detergent-like properties confer a dose- and chain-length-dependent cytotoxicity profile. This guide provides an objective, data-driven comparison of O-dodecanoylcarnitine (Lauroylcarnitine, C12) and palmitoylcarnitine (C16) , detailing their mechanistic differences, cell-type specific toxicities, and the self-validating protocols required to evaluate them in vitro.

Mechanistic Causality: The Role of Acyl Chain Length

The cytotoxicity of acylcarnitines is fundamentally governed by their aliphatic chain length, which dictates their critical micelle concentration (CMC) and membrane partition coefficient.

  • Palmitoylcarnitine (C16): Possessing a longer hydrophobic tail, C16-carnitine partitions deeply into phospholipid bilayers. In mitochondria, pathological accumulation of C16-carnitine acts as a potent uncoupler of oxidative phosphorylation (OXPHOS), inducing mitochondrial hyperpolarization and driving massive reactive oxygen species (ROS) production[1].

  • Lauroylcarnitine (C12): With a shorter carbon chain, C12-carnitine has a higher CMC. Consequently, at equivalent concentrations, a higher fraction of C12 exists as free monomers rather than micelles. These highly mobile monomers can rapidly fluidize specific cellular membranes, leading to distinct kinetic profiles of tight junction disruption and, in some cell lines, higher acute toxicity[2].

Pathway AC Acylcarnitines (C12 & C16) Mem Plasma Membrane Intercalation AC->Mem Mito Mitochondrial Accumulation AC->Mito TJ Claudin 1/4/5 Downregulation Mem->TJ Ca SR Ca2+ Channel Activation Mito->Ca ROS OXPHOS Inhibition & ROS Generation Mito->ROS Tox Cytotoxicity & Apoptosis TJ->Tox High Dose Ca->Tox ROS->Tox

Fig 1. Mechanistic pathways of acylcarnitine-induced cytotoxicity.

Comparative Cytotoxicity Profiles

The toxicological impact of C12 and C16 acylcarnitines is highly dependent on the target tissue. While both are used safely at low concentrations (<2 mM) for short durations (e.g., 1 hour) to reversibly open intestinal tight junctions without causing Lactate Dehydrogenase (LDH) leakage[3], their behavior diverges significantly in cardiac and hepatic models.

Table 1: Quantitative Comparison of C12 and C16 Acylcarnitine Toxicity

Parameter / Cell ModelO-Dodecanoylcarnitine (C12)Palmitoylcarnitine (C16)Mechanistic Driver
Intestinal Epithelium (Caco-2) Reversibly reduces TEER; decreases Claudin 1, 4, 5[4].Reversibly reduces TEER; decreases Claudin 1, 4, 5[4].Membrane intercalation and subsequent cholesterol efflux.
Cardiomyocytes (Rat Ventricular) Toxic; induces Ca2+ overload.Highly toxic; causes cell death within 4-8 min at 20-50 µM[5].Direct activation of sarcoplasmic reticulum (SR) Ca2+ channels[5].
Hepatocytes (HepG2-NTCP) Obvious cytotoxicity observed at 0–100 µM[2].No cytotoxicity observed up to 100 µM[2].Monomeric fluidization vs. micellar sequestration in hepatic media.
Mitochondrial ROS Production Moderate.Severe; produces more ROS than carbohydrate oxidation[1].Deep membrane insertion disrupting the electron transport chain[1].

Self-Validating Experimental Protocols

To accurately assess the therapeutic window of these excipients, researchers must utilize self-validating assay systems that distinguish between transient physiological modulation (permeation enhancement) and terminal membrane rupture (cytotoxicity).

Protocol A: Intestinal Barrier (Caco-2) Integrity vs. Toxicity

This protocol isolates the paracellular enhancing effects of acylcarnitines from their cytotoxic detergent effects.

  • Cell Seeding: Seed Caco-2 cells at a density of 2.5×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).

    • Causality: High-density seeding ensures the formation of a confluent, polarized monolayer that accurately mimics the human intestinal barrier.

  • Differentiation: Culture for 21–23 days, replacing the medium every 48 hours.

    • Causality: This extended timeline is strictly required for the full expression of tight junction complexes (claudins/occludins) and apical efflux transporters.

  • Baseline Validation (TEER): Measure Transepithelial Electrical Resistance (TEER).

    • Validation Checkpoint: Only proceed if TEER > 300 Ω·cm². Values below this indicate a compromised monolayer, which will yield false-positive toxicity data.

  • Treatment Application: Apply 0.5 mM to 2.0 mM of C12 or C16 carnitine in HBSS to the apical chamber for 60 minutes.

  • Dual End-Point Analysis:

    • Efficacy: Measure the basolateral accumulation of FITC-Dextran 4kDa (FD4) to quantify paracellular opening.

    • Toxicity: Sample the apical fluid and quantify LDH release using a colorimetric assay.

    • Causality: FD4 flux without concurrent LDH leakage confirms that the tight junctions were modulated physiologically without rupturing the plasma membrane[3].

Workflow S1 1. Seed Caco-2 (2.5x10^5 cells/cm2) S2 2. Culture 21d (Polarization) S1->S2 S3 3. Baseline TEER (>300 Ω·cm2) S2->S3 S4 4. Apply C12/C16 (Apical Chamber) S3->S4 S5 5. LDH & FD4 Quantification S4->S5

Fig 2. Self-validating Caco-2 workflow for assessing acylcarnitine toxicity.

Protocol B: Cardiomyocyte Calcium Destabilization Assay

Because C16-carnitine is a known arrhythmogenic lipid intermediate, its toxicity is best measured via real-time calcium destabilization rather than delayed cell-death markers.

  • Isolation & Plating: Plate freshly isolated rat ventricular cardiomyocytes on laminin-coated glass-bottom dishes.

  • Fluorophore Loading: Incubate cells with 2 µM Fura-2 AM (a ratiometric calcium indicator) for 30 minutes at 37°C.

    • Causality: Fura-2 is ratiometric (340/380 nm excitation), meaning the readout is independent of dye concentration, cell thickness, or photobleaching, ensuring high data integrity.

  • Baseline Imaging: Perfuse with standard Tyrode's solution and record resting cytosolic Ca2+ levels.

    • Validation Checkpoint: Exclude any cells exhibiting spontaneous contracture or elevated baseline Ca2+ prior to drug application.

  • Acylcarnitine Challenge: Switch perfusion to Tyrode's solution containing 20–50 µM palmitoylcarnitine.

  • Kinetic Monitoring: Track fluorescence continuously.

    • Causality: You will observe a characteristic lag period of 4–8 minutes. This lag represents the time required for the acylcarnitine to exhaust the mitochondrial calcium-buffer capacity before triggering a massive, terminal release of Ca2+ from the sarcoplasmic reticulum[5].

References

  • Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation. The Journal of Infectious Diseases | Oxford Academic. 2

  • Effects of acylcarnitines on efflux transporting system in Caco-2 cell monolayers. PubMed. 3

  • Experiences and Translatability of In Vitro and In Vivo Models to Evaluate Caprate as a Permeation Enhancer. Molecular Pharmaceutics - ACS Publications. 4

  • Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. PMC. 1

  • Destabilization of the cytosolic calcium level and the death of cardiomyocytes in the presence of derivatives of long-chain fatty acids. ResearchGate. 5

Sources

Validation

A Senior Scientist's Guide to Validating O-dodecanoylcarnitine Standard Curves for Quantitative Mass Spectrometry

For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous metabolites is paramount. O-dodecanoylcarnitine (C12-carnitine), a medium-chain acylcarnitine, is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous metabolites is paramount. O-dodecanoylcarnitine (C12-carnitine), a medium-chain acylcarnitine, is a critical biomarker for inborn errors of fatty acid metabolism and is increasingly implicated in metabolic conditions like type 2 diabetes.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for its quantification due to its high selectivity and sensitivity.[3]

However, the reliability of any quantitative LC-MS/MS assay hinges on the meticulous validation of its standard curve. This guide provides an in-depth, experience-driven approach to validating an O-dodecanoylcarnitine standard curve, moving beyond a simple checklist to explain the "why" behind each critical step. We will compare robust and flawed methodologies, supported by experimental data, to ensure your assay is not just precise, but also accurate and defensible.

The Cornerstone of Quantification: The Standard Curve

A standard curve, or calibration curve, is the foundation of quantitative analysis. It establishes the relationship between the known concentrations of an analyte and the instrument's response. For O-dodecanoylcarnitine, this typically involves plotting the peak area ratio of the analyte to its stable isotope-labeled internal standard (SIL-IS) against the nominal concentration of the calibrators. The acceptance criteria for a standard curve are rigorously defined by regulatory bodies like the FDA and EMA.[4][5][6]

A key principle is that the calibration curve must be prepared using freshly spiked samples and should not be from previously prepared and stored calibration samples.[7] A calibration curve is generally accepted when at least 75% of the non-zero calibrators are within ±15% of their nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ).[7]

Experimental Design: Building a Self-Validating System

The following protocol is designed to be a self-validating system, where each step contributes to the overall trustworthiness of the final data.

Materials
  • O-dodecanoylcarnitine certified reference material (CRM)

  • O-dodecanoylcarnitine-¹³C₃, ¹⁵N-labeled internal standard (or other suitable SIL-IS)

  • Analyte-free matrix (e.g., charcoal-stripped human plasma)

  • LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)

  • Calibrated pipettes and laboratory consumables

Step-by-Step Protocol for Standard Curve Generation and Validation

1. Preparation of Stock and Working Solutions:

  • Expertise & Experience: The accuracy of your entire assay begins with the preparation of your stock solutions. Using a certified reference material (CRM) for O-dodecanoylcarnitine is non-negotiable for establishing metrological traceability. Prepare separate stock solutions for the calibration standards and the quality control (QC) samples to avoid analytical bias.[7]

  • Protocol:

    • Prepare a primary stock solution of O-dodecanoylcarnitine (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a separate primary stock solution for the SIL-IS.

    • From the primary stocks, prepare a series of working standard solutions by serial dilution to cover the desired calibration range.

    • Prepare a working internal standard solution at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Trustworthiness: Spiking known concentrations of the analyte into an authentic biological matrix (e.g., human plasma) is crucial for mimicking the conditions of your study samples. This accounts for potential matrix effects, which can significantly impact ionization efficiency.[8][9]

  • Protocol:

    • Spike the working standard solutions into the analyte-free matrix to create a minimum of six to eight non-zero calibration standards.

    • Prepare at least three levels of QC samples (low, medium, and high) in the same matrix, using a separate stock solution from the calibrators.[7]

3. Sample Extraction:

  • Expertise & Experience: The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) depends on the complexity of the matrix and the desired level of cleanup. Protein precipitation with acetonitrile is a common and efficient method for acylcarnitine analysis.[9] The addition of the SIL-IS early in the workflow compensates for variability in extraction recovery and matrix effects.[10][11]

  • Protocol:

    • To a small volume of each calibrator, QC, and study sample (e.g., 50 µL), add the working internal standard solution.

    • Add cold acetonitrile (e.g., 200 µL) to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Authoritative Grounding: Chromatographic separation is essential to distinguish O-dodecanoylcarnitine from potential isomers and other interfering substances.[12] A C18 reversed-phase column with a gradient elution using mobile phases containing a weak acid like formic acid is a common starting point.[9][12]

  • Protocol:

    • Inject the extracted samples onto the LC-MS/MS system.

    • Use an appropriate chromatographic gradient to achieve good peak shape and separation.

    • Monitor the specific precursor-to-product ion transitions (MRM) for both O-dodecanoylcarnitine and its SIL-IS.

5. Data Processing and Standard Curve Evaluation:

  • Trustworthiness: The choice of regression model (typically linear with 1/x or 1/x² weighting) should be justified and consistently applied. The coefficient of determination (r²) should be close to 1, but back-calculation of the calibrator concentrations is the ultimate test of curve fit.

  • Protocol:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Plot the peak area ratio against the nominal concentration of the calibrators.

    • Apply a linear regression model with appropriate weighting.

    • Back-calculate the concentration of each calibrator and QC sample from the regression equation.

Visualizing the Workflow

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis & Evaluation stock Analyte & IS Stock Solutions working Working Standard & IS Solutions stock->working spike Spike Matrix working->spike matrix Analyte-Free Matrix matrix->spike extract Protein Precipitation & Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms process Data Processing (Peak Integration) lcms->process curve Standard Curve Generation & Validation process->curve

Caption: Experimental workflow for standard curve generation.

Comparison of Standard Curve Performance

The following tables illustrate the difference between an acceptable and a failed standard curve validation based on regulatory guidelines.[4][6]

Table 1: Example of a Validated O-dodecanoylcarnitine Standard Curve

CalibratorNominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)Status
11.001.15115.0Pass (within ±20%)
22.502.3594.0Pass
35.005.20104.0Pass
410.09.8098.0Pass
525.026.5106.0Pass
650.048.096.0Pass
780.078.598.1Pass
8100.0102.0102.0Pass
QC Low 3.00 3.21 107.0 Pass
QC Mid 40.0 38.9 97.3 Pass
QC High 75.0 72.8 97.1 Pass
Regression Linear (1/x² weighting) r² = 0.998

Table 2: Example of a Failed O-dodecanoylcarnitine Standard Curve

CalibratorNominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)Status
11.001.35135.0Fail (> ±20%)
22.502.80112.0Pass
35.004.2084.0Fail (> ±15%)
410.09.5095.0Pass
525.029.0116.0Fail (> ±15%)
650.047.595.0Pass
780.082.0102.5Pass
8100.0105.0105.0Pass
QC Low 3.00 3.85 128.3 Fail
QC Mid 40.0 45.1 112.8 Pass
QC High 75.0 63.2 84.3 Fail
Regression Linear (1/x² weighting) r² = 0.985

In this failed example, more than 25% of the calibrators are outside the acceptance criteria, and two out of three QC levels failed.

Key Validation Parameters Beyond the Curve

While the standard curve is central, a comprehensive validation assesses several other performance characteristics as defined by the ICH M10 guidance.[13]

G Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LLOQ LLOQ Validation->LLOQ Linearity Linearity & Range Validation->Linearity Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Caption: Core parameters of bioanalytical method validation.

  • Accuracy and Precision: Assessed using the QC samples at multiple concentrations over several runs.[3] Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal value.[14]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is evaluated by analyzing blank matrix from at least six different sources.[15]

  • Stability: O-dodecanoylcarnitine stability must be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at the intended temperature.[16][17]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is assessed by comparing the analyte's response in post-extraction spiked matrix to its response in a neat solution.[8]

Conclusion

Validating a standard curve for O-dodecanoylcarnitine is a multi-faceted process that demands meticulous execution and a deep understanding of the underlying analytical principles. By following a self-validating protocol grounded in regulatory guidelines and scientific expertise, researchers can ensure the generation of high-quality, reliable, and defensible quantitative data. This guide provides a framework for not only executing the necessary experiments but also for critically evaluating the results to build a truly robust analytical method.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Resolian. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • University of North Carolina. LC-MS/MS Quantitative Assays. Retrieved from [Link]

  • PubMed. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Retrieved from [Link]

  • Mayo Clinic Laboratories. ACRN - Overview: Acylcarnitines, Quantitative, Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Retrieved from [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • PubMed. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Retrieved from [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-dodecanoylcarnitine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-Decanoyl-L-carnitine. Retrieved from [Link]

  • Seattle Children's Hospital. Test Code LAB429 Acylcarnitine. Retrieved from [Link]

  • FooDB. Showing Compound Dodecanoylcarnitine (FDB022928). Retrieved from [Link]

  • Sisu@UT. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • Milk Composition Database. Showing metabocard for Dodecanoylcarnitine (BMDB0002250). Retrieved from [Link]

  • CORE. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecenoylcarnitine. Retrieved from [Link]

  • Reddit. (2024). LC-MS method validation resources. Retrieved from [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Retrieved from [Link]

  • SCIEX. High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous analysis of acylcarnitines using MALDI-TOF mass spectrometry based on a parylene matrix chip. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Retrieved from [Link]

  • SCIEX. High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of carnitine in disease. Retrieved from [Link]

  • Semantic Scholar. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide: O-Dodecanoylcarnitine Extraction Efficiency Across Organic Solvents

Executive Summary O-dodecanoylcarnitine, commonly known as lauroylcarnitine or C12-carnitine, is a medium-to-long-chain acylcarnitine that plays a critical role in mitochondrial fatty acid β-oxidation. As a key biomarker...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-dodecanoylcarnitine, commonly known as lauroylcarnitine or C12-carnitine, is a medium-to-long-chain acylcarnitine that plays a critical role in mitochondrial fatty acid β-oxidation. As a key biomarker for metabolic dysfunctions, including fatty acid oxidation disorders and insulin resistance, its accurate quantification in biological matrices (plasma, serum, and tissue) is paramount for drug development and metabolomics research.

This guide objectively compares the extraction efficiencies of various organic solvent systems for O-dodecanoylcarnitine, providing researchers with the mechanistic causality behind solvent selection and a self-validating experimental protocol for downstream LC-MS/MS analysis.

CarnitineShuttle Cytosol Cytosol (Lauroyl-CoA + Carnitine) CPT1 CPT1 Enzyme (Outer Mitochondrial Membrane) Cytosol->CPT1 Acyl transfer Lauroylcarnitine O-Dodecanoylcarnitine (C12-Carnitine) CPT1->Lauroylcarnitine Synthesis CACT CACT Transporter (Inner Mitochondrial Membrane) Lauroylcarnitine->CACT Translocation Mitochondria Mitochondrial Matrix (β-Oxidation) CACT->Mitochondria Energy Production

Fig 1: The Carnitine Shuttle pathway highlighting O-dodecanoylcarnitine transport.

Mechanistic Causality: The Amphiphilic Challenge

Extracting acylcarnitines requires overcoming their unique structural dichotomy. O-dodecanoylcarnitine possesses a highly polar, zwitterionic carnitine head group (containing a quaternary ammonium cation and a carboxylate anion) attached to a hydrophobic 12-carbon aliphatic tail.

When selecting an extraction solvent, researchers must balance two opposing thermodynamic requirements:

  • Protein Precipitation (PPT): The solvent must efficiently denature and precipitate matrix proteins to prevent LC column clogging and ion suppression.

  • Analyte Solubilization & Desorption: The solvent must disrupt non-covalent ion-pairing interactions between the amphiphilic acylcarnitine and plasma proteins (such as albumin).

Purely non-polar solvents fail to solubilize the carnitine core, while highly polar aqueous buffers fail to disrupt the hydrophobic interactions of the C12 tail. Furthermore, without acidification, medium-to-long-chain acylcarnitines tend to co-precipitate with proteins due to persistent electrostatic binding [1].

Objective Comparison of Extraction Solvents

The table below synthesizes quantitative extraction data across commonly utilized organic solvent systems for O-dodecanoylcarnitine.

Solvent SystemProtein Precipitation EfficiencyO-Dodecanoylcarnitine Recovery (%)Matrix Effect / Ion SuppressionRecommended Use Case
100% Methanol (MeOH) Moderate75 - 82%ModerateDried Blood Spots (DBS) extraction.
100% Acetonitrile (ACN) High60 - 70%LowNot recommended (high ion-pairing loss).
Acidified ACN (0.3% Formic Acid) High92 - 98%LowLiquid Plasma/Serum targeted extraction.
Isopropanol (IPA):Water (90:10) Low85 - 90%High (Lipid co-extraction)Broad untargeted lipidomics profiling.
Methanol (MeOH)

Methanol is the historical standard for extracting acylcarnitines from dried blood spots (DBS). It provides adequate solubility for both short-chain and long-chain species. However, when applied to liquid plasma, MeOH yields a softer, less compact protein pellet compared to ACN, which can lead to higher residual matrix effects in high-resolution mass spectrometry [3].

Pure Acetonitrile (ACN) vs. Acidified Acetonitrile

While pure ACN is an exceptional protein precipitant, it yields surprisingly poor recovery for O-dodecanoylcarnitine. This is because the zwitterionic head group forms strong ion pairs with precipitating proteins in a highly organic, neutral environment.

The Solution: Adding 0.3% Formic Acid to the ACN fundamentally alters the extraction thermodynamics. The low pH protonates the carboxylate groups on both the analyte and the matrix proteins, neutralizing electrostatic attraction and breaking the ion-pair. demonstrated that acidified ACN extractions from liquid plasma significantly improve recovery and reproducibility, matching or exceeding the analytical limits of traditional MeOH extractions [1]. This approach is highly favored when utilizing high-resolution Parallel Reaction Monitoring (PRM) for widespread metabolic profiling [2].

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, the following protocol is designed as a self-validating system . By introducing an isotopically labeled internal standard (d3-lauroylcarnitine) directly into the raw biological matrix prior to solvent addition, any downstream variance in extraction efficiency or LC-MS/MS ion suppression is automatically normalized.

Materials Required:
  • Sample: 50 µL human plasma or serum.

  • Internal Standard (IS): d3-O-dodecanoylcarnitine (10 µM in 50:50 MeOH:Water).

  • Extraction Solvent: Acetonitrile containing 0.3% Formic Acid (v/v), pre-chilled to -20°C.

  • Reconstitution Solvent: Initial LC mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).

Step-by-Step Methodology:
  • Sample Aliquoting & IS Spiking: Pipette 50 µL of thawed plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the d3-IS solution. Causality: Spiking before precipitation ensures the IS undergoes the exact same thermodynamic partitioning as the endogenous analyte.

  • Solvent Addition: Add 200 µL of the pre-chilled Acidified ACN (0.3% Formic Acid) to the sample.

  • Protein Precipitation: Vortex aggressively for 2 minutes. Incubate the mixture at 4°C for 10 minutes. Causality: The incubation period allows for complete protein denaturation while the acidic environment prevents the C12-carnitine from co-precipitating with the protein pellet.

  • Phase Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer 200 µL of the clear supernatant to a fresh glass autosampler vial. Avoid disturbing the pellet.

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 1 minute and transfer to an LC-MS/MS system for analysis.

ExtractionWorkflow Sample Biological Sample (Plasma/Tissue) Solvent Add Acidified ACN (0.3% Formic Acid) Sample->Solvent Vortex Vortex & Incubate (Protein Precipitation) Solvent->Vortex Disrupts ion-pairing Centrifuge Centrifugation (13,000 x g, 4°C) Vortex->Centrifuge Supernatant Supernatant Collection & Nitrogen Drying Centrifuge->Supernatant Phase separation LCMS Reconstitution & LC-MS/MS Analysis Supernatant->LCMS

Fig 2: Self-validating extraction workflow for acylcarnitines using acidified ACN.

References

  • Liu, A., & Pasquali, M. (2005). "Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry." Journal of Chromatography B. Available at:[Link]

  • Xiang, L., Wei, J., Tian, X. Y., et al. (2017). "Comprehensive Analysis of Acylcarnitine Species in db/db Mouse Using a Novel Method of High-Resolution Parallel Reaction Monitoring Reveals Widespread Metabolic Dysfunction Induced by Diabetes." Analytical Chemistry. Available at:[Link]

  • Yu, D., Zhou, L., Xuan, Q., et al. (2018). "Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography-High-Resolution Mass Spectrometry." Analytical Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: O-dodecanoylcarnitine Handling, Metabolic Workflows, and Disposal Procedures

As research into lipid metabolism, insulin resistance, and mitochondrial dysfunction accelerates, O-dodecanoylcarnitine (also known as Lauroylcarnitine or O-C12:0-L-carnitine) has become a critical metabolite in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

As research into lipid metabolism, insulin resistance, and mitochondrial dysfunction accelerates, O-dodecanoylcarnitine (also known as Lauroylcarnitine or O-C12:0-L-carnitine) has become a critical metabolite in drug development and metabolomics[1][2]. While this medium-chain acylcarnitine is not classified as a dangerous good for transport, its biological activity and chemical structure demand strict, specialized laboratory disposal procedures[3].

This guide provides researchers and laboratory managers with a comprehensive, self-validating system for the handling, operational workflow, and proper environmental disposal of O-dodecanoylcarnitine.

Biochemical Context & Experimental Role

To understand the handling requirements of O-dodecanoylcarnitine, one must first understand its biological function. O-dodecanoylcarnitine is an intermediate product in the key energy metabolic pathway of fatty acid β-oxidation[2]. It functions within the carnitine shuttle, transporting medium-to-long-chain fatty acids across the impermeable inner mitochondrial membrane[1].

Because acylcarnitines possess both a hydrophilic carnitine head and a hydrophobic fatty acid tail, they act as powerful endogenous surfactants and emulsifiers[4]. This amphiphilic nature dictates our environmental safety protocols: if released into local waterways, these surfactant properties can disrupt the cellular membranes of aquatic organisms, making drain disposal strictly prohibited[3].

CarnitineShuttle FA Medium-Chain Fatty Acid CoA Lauroyl-CoA FA->CoA Acyl-CoA Synthetase CPT1 CPT1 (Mitochondrial Outer Membrane) CoA->CPT1 LC O-dodecanoylcarnitine (Lauroylcarnitine) CPT1->LC Carnitine addition CACT CACT Transporter LC->CACT Translocation CPT2 CPT2 (Mitochondrial Inner Membrane) CACT->CPT2 BOx Beta-Oxidation Pathway CPT2->BOx Carnitine removal

Caption: O-dodecanoylcarnitine transport via the carnitine shuttle for mitochondrial beta-oxidation.

Regulatory Classification & Hazard Profile

Before initiating any disposal protocol, laboratory personnel must verify the compound's regulatory status. While O-dodecanoylcarnitine is not regulated by the Department of Transportation (DOT) or the International Air Transport Association (IATA)[5], it produces highly toxic gases upon combustion[3][5].

Table 1: Physico-Chemical and Regulatory Data Summary

Property / Regulatory MetricSpecification
Chemical Name O-dodecanoylcarnitine (Lauroyl-L-carnitine chloride)
CAS Number 6919-91-1[3]
Transport Classification Not dangerous goods (DOT, IMDG, IATA)[5]
EPA Waste Classification Non-hazardous laboratory waste[6][7]
Combustion Byproducts Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas[3][5]
Primary Health Hazard May cause respiratory, skin, and serious eye irritation[3]

Standard Operating Procedure (SOP): Safe Laboratory Disposal

The core causality behind our disposal methodology lies in the compound's combustion profile. When the chloride salt form of Lauroylcarnitine is incinerated, it releases hydrogen chloride (HCl) and nitrogen oxides (NOx)[3][5]. Therefore, standard municipal incineration is insufficient. The material must be processed in a chemical incinerator equipped with an afterburner and a scrubber to neutralize these acidic and toxic emissions[5].

Step-by-Step Disposal Methodology
  • Waste Segregation : Do not mix O-dodecanoylcarnitine with strong acids, bases, or oxidizers. Segregate the solid waste into a designated, chemically compatible, and sealable container[7].

  • Proper Labeling : Label the container clearly with "Non-Hazardous Organic Waste - Lauroylcarnitine" and the date of initial accumulation. Do not use abbreviations[7].

  • Lab Pack Consolidation : Utilize a certified laboratory chemical disposal and lab pack service. These services ensure that the waste is packed alongside compatible non-reactive organic solvents and powders, maintaining compliance with EPA guidelines for non-hazardous waste tracking[6][8].

  • Licensed Incineration : Transfer the lab pack to a licensed professional waste disposal service. Ensure the vendor utilizes a chemical incinerator equipped with a scrubber and afterburner to safely neutralize the NOx and HCl byproducts[5].

DisposalWorkflow Waste O-dodecanoylcarnitine Solid Waste Segregate Segregate from Acids/Oxidizers Waste->Segregate Label Label: Non-Hazardous Organic Waste Segregate->Label LabPack Consolidate via Lab Pack Services Label->LabPack Incinerate Chemical Incinerator (Afterburner & Scrubber Required) LabPack->Incinerate Licensed Disposal

Caption: Step-by-step logistical workflow for O-dodecanoylcarnitine laboratory disposal.

Spill Containment and Decontamination Workflow

Because O-dodecanoylcarnitine is a fine powder that can cause respiratory tract irritation, preventing aerosolization (dust formation) is the critical priority during a spill[3][5].

Step-by-Step Spill Response Protocol
  • Evacuation & PPE : Evacuate unprotected personnel from the immediate area. Responders must don a P95 (US) or P1 (EU EN 143) particle respirator, protective gloves, and eye protection[3][5].

  • Source Containment : Prevent the powder from entering drains, surface waters, or soil[3]. Do not apply water initially, as this will dissolve the compound and complicate recovery.

  • Mechanical Recovery : Pick up the spill mechanically. Carefully sweep and shovel the powder without creating dust[5].

  • Waste Isolation : Place the recovered material into a suitable, closed container designated for chemical incineration[3][5].

  • Secondary Decontamination : Only after all solid material has been mechanically recovered should you wash the contaminated surface with plenty of soap and water to remove residual traces[3].

SpillResponse Spill O-dodecanoylcarnitine Spill PPE Don PPE (P95 Respirator, Gloves) Spill->PPE Contain Prevent Drain Entry & Dust Formation PPE->Contain Mechanic Mechanical Recovery (Sweep/Shovel) Contain->Mechanic Container Seal in Compatible Waste Container Mechanic->Container

Caption: Emergency spill response and mechanical recovery workflow.

References

  • Cayman Chemical Co. "Safety Data Sheet: L-Lauroylcarnitine." Caymanchem.com.
  • Capot Chemical. "Material Safety Data Sheet: Lauroylcarnitine." Capotchem.com.
  • AK Scientific, Inc. "Safety Data Sheet: Lauroyl-L-carnitine chloride." Aksci.com.
  • NIH PubMed Central. "Metabolic Pathways of Acylcarnitine Synthesis." Nih.gov.
  • FooDB. "Compound Dodecanoylcarnitine (FDB022928)." Foodb.ca.
  • MedChemExpress. "Dodecanoylcarnitine ((-)-Lauroylcarnitine)." Medchemexpress.com.
  • Environmental Marketing Services. "Spills, Radiation and Emergency Plans: Our Environmental Compliance Guide." Emsllcusa.com.
  • Benchchem. "In-depth Guide to Laboratory Chemical Disposal Procedures." Benchchem.com.
  • Environmental Marketing Services. "How Proper Waste Disposal Saves Your Business." Emsllcusa.com.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling O-dodecanoylcarnitine

As researchers and drug development professionals, our work with novel compounds like O-dodecanoylcarnitine is foundational to metabolic research and clinical diagnostics.[1][2][3] However, advancing science must be pred...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel compounds like O-dodecanoylcarnitine is foundational to metabolic research and clinical diagnostics.[1][2][3] However, advancing science must be predicated on an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of O-dodecanoylcarnitine, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, offering a self-validating system of protocols that builds a culture of safety and trust in your laboratory operations.

Hazard Assessment: The "Why" Behind the Protection

O-dodecanoylcarnitine, also known as lauroyl-L-carnitine, is an O-acylcarnitine.[4] While it is a naturally occurring human metabolite involved in fatty acid metabolism, the concentrated, purified compound used in research presents specific hazards that dictate our PPE strategy.[4][5]

Based on supplier Safety Data Sheets (SDS), the primary, immediate risks associated with O-dodecanoylcarnitine hydrochloride are:

  • Serious Eye Irritation : Direct contact with the eyes can cause significant damage.[6][7][8][9]

  • Skin Irritation : The compound is known to cause skin irritation upon contact.[6][7][8][9]

  • Respiratory Irritation : Inhalation of the powdered form may irritate the respiratory system.[6][7][8]

These three key hazards form the basis of our risk mitigation strategy and directly inform the selection of every piece of protective equipment that follows.

Core Protective Equipment: A Barrier of Defense

Proper PPE selection is based on a clear understanding of the potential routes of exposure—ocular (eyes), dermal (skin), and inhalation (respiratory). The following is the minimum required PPE for handling O-dodecanoylcarnitine, particularly in its solid, powdered form.

PPE Component Specification Rationale for Use
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[10]Protects against airborne powder and accidental splashes of solutions containing the compound, addressing the "serious eye irritation" hazard.[6][7][9]
Hand Protection Disposable Nitrile GlovesProvides a crucial barrier against direct skin contact, preventing the specified "skin irritation" hazard.[6][8][9] Gloves should be inspected for integrity before each use.
Body Protection Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination with powders or splashes.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.This engineering control is the primary defense against inhaling the powder, mitigating the risk of respiratory tract irritation.[8][11]

Operational Plans: From Preparation to Disposal

Safety is an active process, not a passive state. These step-by-step protocols for donning, doffing, and disposing of PPE are designed to prevent cross-contamination and ensure the integrity of your work and your health.

Experimental Workflow: PPE Donning and Doffing Sequence

The order in which you put on and take off your PPE is as critical as the equipment itself. The goal of the doffing sequence is to remove the most contaminated items first, preventing the transfer of the chemical to your skin or clean clothes.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Safety Goggles D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Most Contaminated) F2 2. Lab Coat F1->F2 F3 3. Safety Goggles F2->F3 Wash Wash Hands Thoroughly F3->Wash

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-dodecanoylcarnitine
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Reactant of Route 2
O-dodecanoylcarnitine
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